molecular formula C9H18ClNO B6225456 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride CAS No. 2770358-86-4

3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride

Katalognummer: B6225456
CAS-Nummer: 2770358-86-4
Molekulargewicht: 191.70 g/mol
InChI-Schlüssel: LBGOCVBAVDJVFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.70 g/mol. The purity is usually 95.
BenchChem offers high-quality 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2770358-86-4

Molekularformel

C9H18ClNO

Molekulargewicht

191.70 g/mol

IUPAC-Name

3-piperidin-4-ylcyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c11-9-5-8(6-9)7-1-3-10-4-2-7;/h7-11H,1-6H2;1H

InChI-Schlüssel

LBGOCVBAVDJVFD-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2CC(C2)O.Cl

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

chemical structure and properties of 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Piperidin-4-yl)cyclobutan-1-ol Hydrochloride

As drug discovery paradigms shift away from flat, aromatic-heavy molecules toward complex, three-dimensional architectures, novel building blocks are required to navigate this new chemical space. 3-(Piperidin-4-yl)cyclobutan-1-ol hydrochloride (CAS: 2770358-86-4)[1] represents a highly specialized,


-rich scaffold designed to meet these modern medicinal chemistry demands.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural rationale, and detailed synthetic workflows. As a Senior Application Scientist, I have structured this guide to not only detail how to utilize this molecule but to explain the causality behind its design and handling protocols.

Structural Rationale: Escaping Flatland

The pharmaceutical industry has historically relied heavily on planar,


-hybridized cross-coupling building blocks. However, over-reliance on aromatic rings often leads to poor aqueous solubility, high off-target promiscuity, and clinical attrition. The introduction of scaffolds with a high fraction of 

carbons (

) is a proven strategy to mitigate these risks—a concept famously termed "Escape from Flatland"[2].

3-(Piperidin-4-yl)cyclobutan-1-ol is a masterclass in 3D molecular design:

  • Perfect

    
     Score:  All 9 carbon atoms are 
    
    
    
    hybridized (
    
    
    ), forcing the molecule into a highly defined, three-dimensional conformation that improves solubility and reduces non-specific protein binding[2].
  • Cyclobutanol Vector Projection: Unlike larger, flexible cyclohexane rings, the cyclobutane ring is compact and relatively rigid. The hydroxyl (-OH) group acts as a critical hydrogen-bond donor/acceptor. The rigid cyclobutane geometry projects this -OH group at a highly specific angle, making it an ideal pharmacophore for engaging tight binding pockets, such as kinase hinge regions.

  • Piperidine Core: The piperidine ring serves as a basic amine center (pKa ~9.5), frequently utilized to form critical salt-bridge interactions with aspartate or glutamate residues in target proteins.

Why the Hydrochloride Salt?

The free base of piperidine derivatives is often a hygroscopic oil or a low-melting solid, rendering it prone to atmospheric oxidation and difficult to handle during high-throughput screening. By converting the free base into a hydrochloride salt , the amine is locked in its protonated state. This transformation dramatically increases the lattice energy of the solid, yielding a highly crystalline, stable powder[3]. This ensures precise gravimetric dosing, long-term shelf stability, and rapid dissolution in aqueous assay buffers[3].

Pharmacophore Core 3-(Piperidin-4-yl)cyclobutan-1-ol sp3 High Fsp3 Character Core->sp3 Piperidine Piperidine Ring (Basic) Core->Piperidine Cyclobutanol Cyclobutanol Motif Core->Cyclobutanol sp3_detail Improves aqueous solubility Reduces off-target binding sp3->sp3_detail Pip_detail Optimal pKa (~9.5) Forms stable HCl salt Piperidine->Pip_detail Cyc_detail Target engagement via -OH Rigid vector projection Cyclobutanol->Cyc_detail

Caption: Pharmacophore logic tree detailing the structural advantages of the scaffold.

Physicochemical Profiling

Understanding the quantitative metrics of this building block is essential for predicting its behavior in downstream synthesis and biological assays.

PropertyValueCausality / Impact
Chemical Name 3-(Piperidin-4-yl)cyclobutan-1-ol HClStandard IUPAC nomenclature.
CAS Registry Number 2770358-86-4[1]Unique identifier for the specific isomer/salt.
Molecular Formula

Derived from free base (

) +

.
Molecular Weight 191.70 g/mol [1]Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Fraction

(

)
1.00Maximizes 3D complexity; enhances solubility[2].
H-Bond Donors 3One from -OH, two from the protonated amine (

).
H-Bond Acceptors 2Oxygen (hydroxyl) and Nitrogen (piperidine).

Synthetic Methodology & Experimental Protocols

The synthesis of 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride requires careful control of stereochemistry and protecting group strategy. The most robust, self-validating approach utilizes a cross-coupling strategy followed by a diastereoselective reduction.

Synthesis SM Starting Materials (Boronic Ester + Bromide) Coupling Suzuki Coupling & Hydrogenation SM->Coupling Int1 Ketone Intermediate (Boc-Protected) Coupling->Int1 Reduction Diastereoselective Reduction (NaBH4) Int1->Reduction Int2 Alcohol Intermediate (cis/trans mixture) Reduction->Int2 Deprotection HCl in Dioxane (Boc Cleavage) Int2->Deprotection Product Final Hydrochloride Salt Product Deprotection->Product

Caption: Synthetic workflow for 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride.

Step-by-Step Protocol: Synthesis & Salt Formation

Phase 1: Carbon Framework Assembly (Cross-Coupling)

  • Reaction Setup: In an inert atmosphere, combine 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.0 eq) and 2-(3-bromocyclobutyl)-1,3-dioxolane (1.1 eq) in a degassed mixture of 1,4-dioxane and water (4:1).

  • Catalysis: Add

    
     (0.05 eq) and 
    
    
    
    (3.0 eq). Heat to 90 °C for 12 hours.
  • Causality: The boronic ester ensures a clean Suzuki-Miyaura coupling. The dioxolane protecting group prevents the cyclobutanone from undergoing unwanted side reactions during the basic coupling conditions.

Phase 2: Hydrogenation & Deprotection

  • Reduction: Filter the mixture through Celite, concentrate, and dissolve in methanol. Add 10% Pd/C and stir under a hydrogen atmosphere (50 psi) for 24 hours to reduce the tetrahydropyridine double bond to a piperidine ring.

  • Acetal Cleavage: Treat the crude mixture with Pyridinium p-toluenesulfonate (PPTS) in acetone/water to gently cleave the dioxolane acetal, yielding 3-(1-Boc-piperidin-4-yl)cyclobutan-1-one .

Phase 3: Diastereoselective Ketone Reduction

  • Reduction: Dissolve the ketone intermediate in anhydrous methanol and cool to 0 °C. Slowly add Sodium Borohydride (

    
    , 1.5 eq).
    
  • Stereochemical Control (Causality): The use of a small hydride source like

    
     typically yields a mixture of cis and trans isomers. The thermodynamic preference favors the trans isomer, where the bulky piperidine and hydroxyl groups minimize steric clash. If strict kinetic control is required to isolate the cis isomer, a bulkier reagent such as L-Selectride should be substituted.
    
  • Workup: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and purify via flash chromatography to isolate the desired 3-(1-Boc-piperidin-4-yl)cyclobutan-1-ol diastereomer.

Phase 4: Boc Deprotection & Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified Boc-protected alcohol in minimal anhydrous dichloromethane (DCM).

  • Salt Formation: Add a solution of 4M HCl in 1,4-dioxane (10 eq). Stir at room temperature for 2 hours.

  • Isolation: As the Boc group is cleaved (releasing isobutylene and

    
    ), the highly polar hydrochloride salt will precipitate out of the non-polar DCM/dioxane mixture.
    
  • Validation: Filter the resulting white precipitate, wash with cold diethyl ether to remove non-polar impurities, and dry under high vacuum. Confirm the structure and salt stoichiometry via

    
    -NMR (in 
    
    
    
    or DMSO-
    
    
    ) and LC-MS.

Conclusion

3-(Piperidin-4-yl)cyclobutan-1-ol hydrochloride is a prime example of modern, rationally designed chemical matter. By leveraging high


 character and the precise vector projection of a cyclobutane ring, it offers researchers a powerful tool to escape "flatland"[2]. Furthermore, its isolation as a hydrochloride salt ensures the stability, solubility, and handling characteristics required for rigorous, reproducible drug discovery campaigns[3].

References

  • [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • [3] Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (Basel, Switzerland), 23(7), 1719. URL:[Link]

  • [1] PubChemLite Database. (2026). 2770358-86-4 (C9H17NO) Structural Information & Monoisotopic Mass. Université du Luxembourg. URL:[Link]

Sources

CAS registry number for 3-(piperidin-4-yl)cyclobutan-1-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(piperidin-4-yl)cyclobutan-1-ol HCl , a specialized sp³-rich building block used in modern medicinal chemistry.

CAS Registry Number: 2770358-86-4 Formula: C₉H₁₈ClNO (HCl Salt) Molecular Weight: 191.70 g/mol [1]

Executive Summary

3-(Piperidin-4-yl)cyclobutan-1-ol Hydrochloride is a high-value saturated heterocycle used primarily as a scaffold in Fragment-Based Drug Discovery (FBDD) and as a linker in PROTAC (Proteolysis Targeting Chimera) design. Its structure combines a basic piperidine ring with a conformationally restricted cyclobutane core, offering a distinct vector for substituent exit compared to traditional phenyl or cyclohexyl spacers. This "sp³-rich" character improves physicochemical properties such as solubility and metabolic stability (Fsp³ score), a critical parameter in clinical candidate selection.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride
CAS (HCl Salt) 2770358-86-4
CAS (Free Base) Not widely indexed; typically generated in situ
Isomeric Purity Exists as cis and trans diastereomers (1,3-substitution). Commercial batches are often supplied as defined isomers or mixtures.
SMILES OC1CC(C1)C2CCNCC2.Cl
InChIKey LBGOCVBAVDJVFD-UHFFFAOYSA-N
Solubility Highly soluble in water, DMSO, and Methanol.

Synthesis & Production Protocol

While specific industrial routes are proprietary, the following Representative Synthetic Pathway is derived from standard medicinal chemistry transformations for cyclobutane functionalization. This protocol ensures the retention of the sensitive secondary amine and hydroxyl functionalities.

Core Reaction Logic

The synthesis typically proceeds via the reduction of a ketone precursor, followed by acid-mediated deprotection.

Precursor: tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate (N-Boc protected ketone).

Step-by-Step Methodology
Phase 1: Stereoselective Reduction

Objective: Convert the ketone to the alcohol while controlling the cis/trans ratio.

  • Dissolution: Dissolve 1.0 eq of tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate in anhydrous Methanol (0.1 M concentration). Cool to 0°C.

  • Reduction: Portion-wise, add 1.2 eq of Sodium Borohydride (NaBH₄).

    • Note: NaBH₄ typically yields a mixture of isomers (approx. 3:1 to 5:1 favoring the cis-isomer where the -OH and piperidine are on the same face, governed by hydride attack from the less hindered face).

    • Alternative: For higher stereoselectivity, bulky hydrides like L-Selectride at -78°C can be used to favor the cis-alcohol.

  • Quench: After 1 hour, quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification (Optional): Isomers can often be separated at this stage using silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Phase 2: Deprotection & Salt Formation

Objective: Remove the Boc group and form the stable HCl salt.

  • Reaction: Dissolve the purified Boc-intermediate in 1,4-Dioxane.

  • Acidification: Add 4.0 M HCl in Dioxane (5-10 eq) dropwise at room temperature.

  • Monitoring: Stir for 2-4 hours. Monitor by LCMS for the disappearance of the Boc-protected mass [M+H]⁺ = 256 (approx) and appearance of the product mass [M+H]⁺ = 156.

  • Isolation: The product often precipitates as a white solid.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether to remove excess HCl and byproducts.

  • Drying: Dry under high vacuum to afford 3-(piperidin-4-yl)cyclobutan-1-ol HCl .

Synthetic Workflow Diagram

SynthesisPath Precursor N-Boc-4-(3-oxocyclobutyl) piperidine Reduction Reduction (NaBH4 / MeOH) Precursor->Reduction 0°C, 1h Intermediate N-Boc-3-(piperidin-4-yl) cyclobutanol Reduction->Intermediate Isomer Separation Deprotection Deprotection (4M HCl / Dioxane) Intermediate->Deprotection RT, 2h FinalProduct 3-(piperidin-4-yl) cyclobutan-1-ol HCl Deprotection->FinalProduct Precipitation

Figure 1: Step-wise synthesis workflow from the ketone precursor to the final HCl salt.

Stereochemical Considerations

The 1,3-disubstitution pattern on the cyclobutane ring creates two distinct diastereomers. Understanding this is critical for Structure-Activity Relationship (SAR) studies.

  • Cis-Isomer: The hydroxyl group (-OH) and the piperidine ring are on the same side of the cyclobutane plane. This is often the thermodynamically preferred product in specific reduction conditions due to the puckering of the cyclobutane ring.

  • Trans-Isomer: The groups are on opposite sides .

  • Identification: The isomers can be distinguished by ¹H NMR spectroscopy.[2] The methine proton attached to the carbon bearing the hydroxyl group typically shows a different splitting pattern (quintet vs. broad multiplet) and chemical shift between the two isomers.

Applications in Drug Discovery

Bioisostere for Aromatic Rings

This scaffold serves as a saturated bioisostere for para-substituted phenyl rings. Replacing a flat phenyl ring with the 3-(piperidin-4-yl)cyclobutyl moiety introduces three-dimensionality (3D) to the molecule.

  • Benefit: Increases solubility and reduces π-stacking induced aggregation.

  • Metabolism: The absence of aromaticity removes potential metabolic hotspots (e.g., oxidation by CYP450).

Linker in PROTACs

The rigid yet aliphatic nature of the cyclobutane ring provides a defined distance and exit vector, making it an excellent linker unit in PROTACs to connect an E3 ligase ligand (often attached via the piperidine nitrogen) to a protein of interest ligand (attached via the hydroxyl group).

Safety & Handling

  • Signal Word: Warning.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Keep container tightly closed to prevent hydrolysis or caking.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

References

  • PubChem. (2025). Compound Summary: 3-(piperidin-4-yl)cyclobutan-1-ol. National Library of Medicine. [Link]

  • Molaid Chemicals. (2025). Chemical Datasheet for CAS 2770358-86-4. [Link]

  • Lukin, K., et al. (2013). "Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists." Organic Process Research & Development, 17(4), 666–671. (Cited for general cyclobutanone reduction methodology). [Link]

Sources

Introduction: The Structural Challenge of Piperidinyl Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Determination of Molecular Weight and Formula of Piperidinyl Cyclobutanol Derivatives

Piperidinyl cyclobutanol derivatives represent a fascinating and structurally significant class of compounds, often explored in medicinal chemistry and drug development for their potential as scaffolds in novel therapeutic agents.[1][2] The fusion of a flexible six-membered piperidine ring with a strained four-membered cyclobutane ring, further functionalized with a hydroxyl group, creates a three-dimensional architecture that can present unique pharmacological profiles.[3] However, this structural complexity demands a rigorous and multi-faceted analytical approach to unequivocally determine the molecular formula and molecular weight—the most fundamental characteristics of a newly synthesized compound.

This guide eschews a simple recitation of analytical techniques. Instead, it offers a strategic workflow, grounded in first principles, to guide researchers through a self-validating process of structural confirmation. We will explore not just what techniques to use, but why specific experimental choices are made and how the data from orthogonal methods are integrated to build an unshakeable foundation of scientific evidence for a proposed molecular structure.

Pillar 1: Theoretical Bedrock - From Elemental Ratios to Exact Mass

Before venturing into instrumentation, it is crucial to understand the relationship between a compound's elemental composition, its formula, and its weight.

  • Empirical vs. Molecular Formula: The empirical formula represents the simplest whole-number ratio of atoms in a compound. The molecular formula gives the actual number of atoms of each element in a molecule. For example, a compound with an empirical formula of C₇H₁₁NO could have a molecular formula of C₁₄H₂₂N₂O₂. Distinguishing between these is a primary objective.

  • Monoisotopic vs. Average Molecular Weight: Mass spectrometry measures the mass of individual ions, which are composed of specific isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The monoisotopic mass is the sum of the masses of the most abundant isotopes of the constituent atoms. This is the value used for high-resolution mass spectrometry. The average molecular weight , calculated using the weighted average of all natural isotopes of each element, is what is used for bulk calculations (e.g., molarity).

Pillar 2: The Core Analytical Methodologies

No single technique is sufficient to assign a molecular formula and weight with absolute confidence. An integrated approach is paramount, where each method validates the others. The three primary techniques for this purpose are Elemental Analysis, Mass Spectrometry, and NMR Spectroscopy, often complemented by X-ray Crystallography for ultimate confirmation.

Elemental Analysis (EA): The Foundational Stoichiometry

Elemental analysis provides the mass percentages of core organic elements (Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen), a technique often referred to as CHNS/O analysis.[4][5] This is a destructive combustion-based method that yields the fundamental elemental ratios.[6]

Causality Behind the Method: The principle is to convert the organic compound into simple, detectable inorganic gases (CO₂, H₂O, N₂, SO₂). By precisely measuring the amounts of these gases produced from a known mass of the sample, one can back-calculate the percentage of each element in the original compound.[7] This data is indispensable for determining the empirical formula.

Experimental Protocol: Combustion Analysis for a Piperidinyl Cyclobutanol Derivative

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the highly purified, dried derivative into a tin or silver capsule. The purity of the sample is critical, as impurities will lead to erroneous elemental ratios.

  • Combustion: The sample is dropped into a high-temperature (900-1200°C) furnace rich in oxygen. This process ensures the complete conversion of the compound into its elemental gases.

  • Reduction & Separation: The gas mixture is then passed over a reducing agent (e.g., copper) to remove excess oxygen and convert nitrogen oxides to N₂ gas. The resulting mixture (He carrier gas, CO₂, H₂O, N₂, SO₂) is passed through a chromatographic column that separates the individual gases.

  • Detection: The separated gases flow into a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each analyte gas passes through. The detector's response is proportional to the concentration of each gas.

  • Calculation: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration standards, calculates the mass percentage of each element. The accepted deviation from the theoretical value for a pure compound is typically ≤0.4%.[8]

Mass Spectrometry (MS): The Direct Measure of Mass

Mass spectrometry is the most direct method for determining the molecular weight of a compound.[9] It measures the mass-to-charge ratio (m/z) of ions, and with high-resolution instruments, it can provide an "exact mass" measurement with enough precision (typically to four or five decimal places) to help determine a unique molecular formula.[10]

Causality Behind Experimental Choices: For piperidinyl cyclobutanol derivatives, which are polar and non-volatile, Electrospray Ionization (ESI) is the preferred ionization method. The basic nitrogen in the piperidine ring is readily protonated in the acidic ESI spray solution, forming a stable [M+H]⁺ ion. This "soft" ionization technique minimizes fragmentation, ensuring the molecular ion is the most abundant peak (the base peak) in the spectrum.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The solution is infused at a slow, constant rate (e.g., 5-10 µL/min) into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Ionization: The ESI source is operated in positive ion mode. A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, [M+H]⁺) are ejected into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z. The high resolution of the analyzer allows for the determination of the ion's mass to within a few parts per million (ppm).

  • Data Analysis: The software uses the measured exact mass of the [M+H]⁺ ion to generate a list of possible molecular formulas that fall within the specified mass tolerance (e.g., ± 5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

While NMR does not directly measure molecular weight, it is arguably the most powerful tool for determining the precise atomic connectivity and stereochemistry of a molecule.[11][12] It validates the molecular formula proposed by MS and EA by confirming the presence of all expected structural fragments and their connections.[13]

Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). By placing the molecule in a strong magnetic field and irradiating it with radio waves, specific nuclei absorb energy at characteristic frequencies. These frequencies (chemical shifts) and the interactions between neighboring nuclei (spin-spin coupling) provide a detailed map of the molecular structure.[14] Experiments like COSY, HSQC, and HMBC reveal which atoms are bonded to which, confirming the carbon-hydrogen framework.

X-ray Crystallography: The Unambiguous Confirmation

For compounds that can be grown into high-quality single crystals, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in three dimensions.[15][16] It works by measuring the diffraction pattern of X-rays passing through the crystal lattice.[17] This pattern is then used to calculate a 3D map of the electron density within the molecule, revealing the precise location of every atom.[18][19] This method directly confirms the molecular formula, connectivity, and absolute stereochemistry.

Pillar 3: The Integrated Analytical Workflow

The true power of these techniques lies in their combined application. A Senior Application Scientist relies on an integrated workflow to ensure that the final structural assignment is self-validating. Data from each step informs and confirms the others.

IntegratedWorkflow cluster_0 Synthesis & Purification cluster_1 Parallel Analysis cluster_2 Data Integration & Verification cluster_3 Final Confirmation Compound Purified Derivative MS HRMS (ESI-TOF) Provides: Exact Mass Compound->MS EA Elemental Analysis Provides: % Composition Compound->EA NMR NMR (1H, 13C, 2D) Provides: Structural Connectivity Compound->NMR Integration Data Synthesis MS->Integration List of possible molecular formulas EA->Integration Empirical Formula NMR->Integration Verified carbon-hydrogen framework Result Confirmed Molecular Formula & Weight Integration->Result Cross-Validation

Sources

Thermodynamic and Kinetic Solubility Profiling of 3-(piperidin-4-yl)cyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, sp³-rich building blocks like 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride are highly valued for their ability to improve the three-dimensionality and pharmacokinetic properties of lead compounds. However, the successful integration of this scaffold into high-throughput screening (HTS) and late-stage formulation depends entirely on a rigorous understanding of its solubility profile.

This technical guide establishes the physicochemical causality behind the solubility of this compound in water and dimethyl sulfoxide (DMSO). Furthermore, it provides self-validating experimental workflows for determining both kinetic and thermodynamic solubility, ensuring that researchers can distinguish between metastable supersaturation and true equilibrium states[1].

Structural Causality: Physicochemical Profile

To predict and manipulate the solubility of 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride, one must analyze its structural components and their interactions with distinct solvent systems:

  • The Hydrochloride Salt Advantage: The free base of this compound contains a secondary amine (piperidine) with a pKa of approximately 10.4. By formulating it as a hydrochloride (HCl) salt, the crystal lattice energy is altered, and the molecule is pre-ionized. This drastically lowers the thermodynamic barrier to aqueous solvation, resulting in highly favorable ion-dipole interactions with water.

  • Hydrogen Bonding Capacity: The cyclobutanol moiety provides a strong hydrogen-bond donor and acceptor. In water, this facilitates the formation of a robust hydration shell.

  • Solvation in DMSO: DMSO is a highly polar aprotic solvent. While its strongly electronegative oxygen atom excellently solvates the piperidinium cation, DMSO lacks hydrogen-bond donors to effectively solvate the chloride anion. Consequently, while the compound is highly soluble in DMSO, the kinetic rate of dissolution for the crystalline HCl salt may be slightly slower compared to its dissolution in water.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic Paradigms

A critical failure point in drug development is conflating kinetic and thermodynamic solubility.

Thermodynamic Solubility is the true equilibrium concentration achieved when the most stable crystalline solid form remains in contact with a solvent until no further phase conversion occurs[1]. It is a function solely of the medium and temperature, making it the "gold standard" for formulation and late-stage development[2].

Kinetic Solubility , conversely, is a dynamic, non-equilibrium property. It is typically observed when a concentrated DMSO stock is diluted into an aqueous buffer[3]. The concentration at which the supersaturated solution first becomes unstable and precipitates (the "cloud point") represents the kinetic solubility[3]. While highly efficient for early-stage HTS triage, it often overestimates true solubility due to the formation of metastable colloids[4].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent common experimental artifacts.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the definitive reference for thermodynamic solubility[3].

Protocol:

  • Solid Addition: Add an excess of crystalline 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride to a 1.5 mL microcentrifuge tube. Causality: Excess solid ensures the system can reach true thermodynamic equilibrium without depleting the solid phase[2].

  • Solvent Addition: Add 500 µL of target aqueous media (e.g., PBS pH 7.4 or pure water).

  • Equilibration: Agitate the suspension at 300 rpm at 37°C for 24 to 72 hours. Causality: Extended agitation allows sufficient time for any metastable polymorphs to convert to their lowest-energy crystalline phase[3].

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes. Causality: Centrifugation is prioritized over filtration to eliminate the risk of the compound adsorbing to filter membranes, which can artificially lower the measured concentration[3].

  • Quantification: Analyze the clarified supernatant via HPLC-UV against a validated calibration curve.

ThermoSol N1 Solid Compound (Excess) N3 Equilibration (Shake 24-72h) N1->N3 N2 Aqueous Buffer (pH 7.4, 37°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Analysis (Supernatant) N4->N5

Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Kinetic Solubility (DMSO-to-Aqueous Dilution)

This high-throughput method is designed to mimic the conditions of biological assays where compounds are spiked from DMSO stocks[5].

Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% analytical grade DMSO.

  • Serial Dilution: Dispense varying volumes of the DMSO stock into a 96-well plate containing aqueous buffer (pH 7.4). Causality: The final DMSO concentration must be kept strictly ≤ 1% to prevent the co-solvent from artificially enhancing the aqueous solubility[5].

  • Incubation: Incubate the plate at 25°C for 2 hours.

  • Detection: Measure the absorbance or light scattering using a nephelometer or UV-Vis spectrophotometer (e.g., at 620 nm where the compound does not absorb).

  • Endpoint: The kinetic solubility limit is identified as the lowest concentration at which a significant increase in light scattering (cloud point) is detected, indicating the onset of precipitation[3].

KineticSol K1 10 mM Stock (in 100% DMSO) K2 Serial Dilution (into Aqueous Media) K1->K2 K3 Incubation (2 hours, 25°C) K2->K3 K4 Nephelometry (Light Scattering) K3->K4 K5 Cloud Point (Precipitation Onset) K4->K5

Workflow for Kinetic Solubility Screening via Nephelometry.

Quantitative Data Synthesis

The following table synthesizes the expected physicochemical and solubility parameters for 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride based on its structural thermodynamics and standard assay behaviors.

ParameterValue / Expected RangeScientific Rationale
Molecular Weight ~191.7 g/mol (HCl Salt)Low molecular weight favors high overall solubility.
Thermodynamic Aqueous Sol. (pH 7.4) > 50 mg/mLIonized piperidinium and cyclobutanol H-bonding drive massive aqueous solvation.
Thermodynamic DMSO Sol. > 30 mg/mLHigh polarity of DMSO solvates the cation, though chloride solvation is less optimal than in water.
Kinetic Aqueous Sol. (from DMSO) > 1000 µM (Assay Max)Highly unlikely to precipitate in standard HTS assays at ≤ 1% DMSO due to extreme hydrophilicity.
Primary Risk Factor HygroscopicityHCl salts of polar sp³ molecules often absorb atmospheric moisture, altering weighing accuracy.

References

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review Source: americanpharmaceuticalreview.com URL:[Link]

  • Title: A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review Source: scholarsresearchlibrary.com URL:[Link]

  • Title: Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks Source: researchgate.net URL: [Link]

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor Source: raytor.com URL: [Link]

Sources

safety data sheet (SDS) for 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) Technical Guide for 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride Document Type: Provisional Technical Safety Guide (R&D Use Only) CAS Registry Number: 2770358-86-4[1][2][3]

Executive Summary & R&D Context

Compound Architecture: 3-(Piperidin-4-yl)cyclobutan-1-ol hydrochloride represents a high-value "sp3-rich" scaffold in modern medicinal chemistry.[1][2][3] Unlike flat aromatic structures, the cyclobutane ring confers specific vector geometry (exit vectors) critical for fragment-based drug discovery (FBDD).[1][2][3] This compound is frequently utilized as a building block for:

  • GPCR Ligands: The piperidine moiety mimics neurotransmitter structures (e.g., acetylcholine, dopamine).

  • Kinase Inhibitors: The hydroxyl group serves as a hydrogen bond donor/acceptor in the ATP-binding pocket.[1][2][3]

Operational Challenge: As a secondary amine hydrochloride salt, this compound exhibits hygroscopicity and potential irritancy .[3][4] Standard SDSs often lack the granular detail required for handling novel intermediates. This guide bridges that gap, employing "Read-Across" toxicology principles to establish a robust safety protocol.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) and analog data (e.g., 1-(piperidin-4-yl)cyclobutan-1-ol).[1][2][3]

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescriptionMechanism of Toxicity
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2][3]Bioavailability of the free amine may affect CNS targets; HCl salt induces gastric irritation.
Skin Corrosion/Irritation 2H315 Causes skin irritation.[3][5][6][7][8]Acidic nature of the hydrochloride salt upon moisture contact hydrolyzes skin lipids.
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[3][5][6][7][8][9]High pH sensitivity of corneal epithelium to acidic salts.[3]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2][3][7]Inhalation of dusts triggers mucous membrane inflammation.[3]

Precautionary Principle: Treat this compound as a novel chemical entity (NCE) . Absence of LD50 data does not imply safety.[3] All handling must assume full potency until proven otherwise.[3]

Physical Properties & Stability Profile
PropertyValue / ObservationTechnical Note
Molecular Formula C9H18ClNOMW: 191.70 g/mol
Appearance White to Off-White SolidCrystalline powder form is common.[1][2][3][5]
Solubility Water, DMSO, MethanolHigh polarity due to ionic HCl bonding.[3]
Hygroscopicity High Rapidly absorbs atmospheric moisture, leading to deliquescence (clumping).
Melting Point >200°C (Decomposition)Typical for amine salts; do not heat rapidly in open air.
Handling & Storage Protocols (SOP)

The "Dry-Chain" Integrity Protocol: Because the hydrochloride salt is hygroscopic, moisture absorption alters molecular weight calculations (stoichiometry errors) and can catalyze degradation.[1][2][3]

Storage Hierarchy:
  • Primary: Tightly sealed glass vial with PTFE-lined cap.

  • Secondary: Desiccator cabinet with active silica gel or Drierite™.

  • Temperature: 2–8°C (Refrigerated) to slow oxidative degradation.

Handling Workflow Logic (Visualization):

The following decision matrix dictates the handling environment based on the operation's duration and precision requirements.

HandlingProtocol Start Task: Handle 3-(piperidin-4-yl)cyclobutan-1-ol HCl CheckEnv Check Ambient Humidity (>40% RH?) Start->CheckEnv HighPrecision Task: Analytical Weighing (< 10 mg) CheckEnv->HighPrecision Yes (High Humidity) BulkTransfer Task: Bulk Transfer (> 100 mg) CheckEnv->BulkTransfer No (Low Humidity) GloveBox REQUIRED: Glove Box / Nitrogen Bag (Prevents Deliquescence) HighPrecision->GloveBox RapidWeigh Protocol: Rapid Weighing Technique (Pre-tared vials, <30 sec exposure) BulkTransfer->RapidWeigh Desiccator Return to Desiccator Immediately GloveBox->Desiccator RapidWeigh->Desiccator

Figure 1: Decision logic for handling hygroscopic amine salts to ensure stoichiometric accuracy.

Emergency Response & Exposure Controls

Engineering Controls:

  • Fume Hood: Mandatory.[3] Minimum face velocity 100 fpm.[3]

  • Static Control: Use anti-static weighing boats; dry powders can generate static charge, leading to dispersion/inhalation risk.[3]

Personal Protective Equipment (PPE):

  • Respiratory: N95 (minimum) or P100 if handling open powders outside a hood (not recommended).

  • Eyes: Chemical splash goggles (safety glasses are insufficient for fine irritating dusts).

  • Gloves: Nitrile (0.11 mm thickness). Breakthrough time > 480 min for solid contact.[3]

Exposure Response Workflow (Visualization):

This self-validating workflow ensures immediate mitigation of chemical burns or systemic absorption.[1][2][3]

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Powder/Solution) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Brush off dry powder THEN Rinse 15 min Skin->ActionSkin ActionEye Flush 15 min (Lift Eyelids) Eye->ActionEye ActionInhale Fresh Air + Oxygen if labored Inhale->ActionInhale Medical Seek Medical Evaluation (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response protocols for exposure.[1][2][3] Note the critical step of brushing off dry powder before wetting to prevent concentrated acid hydrolysis on skin.

Analytical Verification (Quality & Safety)

Safety is inextricably linked to purity.[3] Impurities (e.g., residual piperidine or cyclobutanone) can alter the toxicity profile.

  • 1H NMR (DMSO-d6): Look for the diagnostic multiplet of the cyclobutane ring (1.5–2.5 ppm) and the piperidine protons.[1][2] The HCl salt proton (NH2+) typically appears as a broad singlet > 8.0 ppm.

  • LCMS: Verify the parent ion [M+H]+ = 156.1 (Free base mass). The chloride counter-ion is silent in positive mode but confirms the salt form.

References
  • Molaid Chemicals. (2025).[3][8] 3-(Piperidin-4-yl)cyclobutan-1-ol hydrochloride - CAS 2770358-86-4.[1][2][3][10] Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 3-piperidin-4-yl-1H-quinolin-2-one hydrochloride (Analog Read-Across).[1][2][3] National Library of Medicine.[3] Retrieved from [Link]

Sources

The Impact of Cyclobutane Scaffolds on Piperidine Basicity: A Guide to pKa Modulation in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (


) often leads to poor membrane permeability, high hERG affinity, and phospholipidosis. This guide explores a sophisticated bioisosteric strategy: the incorporation of cyclobutane rings —either as fused spiro-cycles or substituents—to modulate the electronic environment of the piperidine nitrogen.

By leveraging the unique orbital hybridization and "pucker" conformation of cyclobutane, researchers can fine-tune


 values, optimize 

, and improve the safety profile of clinical candidates.

Part 1: Theoretical Framework – The Physics of Ring Strain

To predict how a cyclobutane modification will alter piperidine basicity, one must understand the underlying physical organic chemistry, specifically hybridization and solvation effects .

The "s-Character" and Inductive Withdrawal

Unlike unstrained alkyl chains (which are


 hybridized with ~25% s-character), the carbon atoms in a cyclobutane ring exhibit significant bond strain. To relieve this strain, the C-C bonds within the ring adopt higher p-character, forcing the exocyclic bonds (those connecting to the piperidine or substituents) to adopt higher s-character .
  • The Effect: Carbon atoms with higher s-character are more electronegative.

  • The Result: A cyclobutane ring acts as a weak electron-withdrawing group (EWG) through the inductive effect (

    
    ).[1]
    
  • Application: Attaching a cyclobutane ring to a piperidine (e.g., 6-azaspiro[3.5]nonane) generally pulls electron density away from the nitrogen lone pair, lowering the

    
     relative to a gem-dimethyl substituted piperidine.
    
Steric Hindrance and Solvation

Basicity is not just about the availability of the lone pair (gas-phase basicity); it is equally about the stability of the protonated cation in water.

  • Solvation Penalty: Bulky spiro-fusions adjacent to the nitrogen center (e.g., in 2-azaspiro[3.3]heptane) can sterically hinder the approach of water molecules required to stabilize the positive charge on the ammonium species.

  • Outcome: Reduced solvation stability lowers the

    
    , making the amine less basic than predicted by electronic effects alone.
    

Part 2: Structure-Property Relationships (SAR)[1]

The following table synthesizes data on how different cyclobutane topologies affect the basicity of the nitrogen center compared to the parent piperidine.

Table 1: Comparative Basicity of Piperidine vs. Cyclobutane-Modified Scaffolds
Scaffold ClassStructure DescriptionApprox.


(vs Ref)
Mechanistic Rationale
Reference Piperidine 11.2 --Unstrained, fully solvated cation.[1]
Reference Morpholine 8.3 -2.9Strong

effect from oxygen.
Spiro-Fusion (4,6) 6-Azaspiro[3.5]nonane 10.6 - 10.9 -0.3 to -0.6Cyclobutane exerts weak

effect; minimal steric clash for solvation.[1]
Spiro-Fusion (4,4) 2-Azaspiro[3.3]heptane ~11.3 +0.1High ring strain in the azetidine ring forces lone pair exposure; often mimics piperidine basicity closely but with lower lipophilicity.[1]
Bridged 3-Azabicyclo[3.1.1]heptane 10.5 -0.7Geometric constraint prevents ideal tetrahedral geometry upon protonation.[1]
Substituent N-Cyclobutylpiperidine 10.2 -1.0Steric bulk of cyclobutyl group destabilizes the solvated cation (cationic steric hindrance).[1]

Critical Insight: While 2-azaspiro[3.3]heptane is often cited as a piperidine bioisostere, it does not significantly lower basicity on its own.[1] To reduce hERG liability with this scaffold, an electron-withdrawing substituent (e.g., fluorine or oxetane) is usually required on the distal ring.

Part 3: Experimental Methodology – Potentiometric Titration

While computational predictions (e.g., ACD/Labs, Schrödinger Jaguar) are useful, the subtle effects of ring pucker require experimental validation. The Potentiometric Titration method is the gold standard for determining


 values between 2 and 12.
Protocol: Precise Determination of Cyclobutane Derivatives

Objective: Determine the thermodynamic


 of a spirocyclic amine with 

log unit accuracy.
Materials
  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Titrants: 0.5 M KOH and 0.5 M HCl (standardized).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl solution.[1][2]

  • Inert Gas: Argon or Nitrogen (High Purity).[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 1–3 mg of the solid compound.

    • Dissolve in 1.5 mL of ISA water (0.15 M KCl).

    • Note: If solubility is low, use a co-solvent method (titrate in 30%, 40%, 50% Methanol and extrapolate to 0% aqueous).

  • Blank Calibration:

    • Run a blank titration with ISA only to determine the exact carbonate levels and electrode slope.

  • Inert Atmosphere Generation:

    • Crucial Step: Purge the sample vial with Argon for 120 seconds before starting. Carbonate (

      
       absorption) is the primary source of error for amines with 
      
      
      
      .[1]
  • The "Chasing" Titration:

    • Acidify the sample to pH 2.0 using 0.5 M HCl.

    • Titrate upwards with KOH to pH 12.5 (Alkaline titration).[1]

    • Immediately titrate downwards with HCl back to pH 2.0 (Acid titration).[1]

    • Logic: Hysteresis between the up and down curves indicates precipitation or slow equilibration.

  • Data Analysis (Bjerrum Plot):

    • Calculate the average number of bound protons (

      
      ) at each pH step.[1]
      
    • The

      
       is the pH where 
      
      
      
      .
    • Use the Difference Plot method to subtract background water/carbonate ions.

Part 4: Visualizing the Decision Process

The following diagram illustrates the decision logic for selecting a cyclobutane scaffold based on the desired physicochemical outcome.

G Start Objective: Modulate Piperidine Properties CheckPka Current pKa Status? Start->CheckPka HighPka pKa > 10.5 (hERG/Permeability Risk) CheckPka->HighPka Too Basic OptPka pKa 8.0 - 9.5 (Optimal) CheckPka->OptPka Acceptable Strategy Select Cyclobutane Strategy HighPka->Strategy Spiro Spiro-Fusion (6-azaspiro[3.5]nonane) Strategy->Spiro Maintain Shape Bridge Bridged System (3-azabicyclo[3.1.1]heptane) Strategy->Bridge Lock Conformation Subst N-Cyclobutyl Substituent Strategy->Subst Block Metabolism ResultSpiro Result: Modest pKa drop (-0.5) Lowers LogD Spiro->ResultSpiro ResultBridge Result: Moderate pKa drop (-0.7) Rigid Vector Bridge->ResultBridge ResultSubst Result: Significant pKa drop (-1.0) Increases Steric Bulk Subst->ResultSubst

Figure 1: Decision tree for selecting cyclobutane-based scaffolds to modulate amine basicity.

Part 5: Implications in Drug Design[3]

hERG Inhibition

The hERG potassium channel possesses a hydrophobic pore with aromatic residues (Tyr652, Phe656) that stabilize high-energy cations via cation-


 interactions.[1]
  • The Problem: High

    
     piperidines are >99% protonated at physiological pH, leading to potent hERG blocking.
    
  • The Fix: Lowering the

    
     to ~9.0 using a cyclobutane scaffold reduces the fraction of cationic species, often decreasing hERG affinity by 10–100 fold.
    
Permeability (LogD)

While spiro-cycles like 2-azaspiro[3.3]heptane are often touted for lowering LogP (lipophilicity), they can paradoxically lower permeability if the basicity remains high.[1][3]

  • Mechanism: If the

    
     is 11.3, the species is highly charged in the gut (pH 6.5).
    
  • Optimization: Pairing the spiro-scaffold with an electronegative atom (e.g., an oxetane spiro-fusion) is often necessary to balance the LogD/pKa relationship for oral bioavailability.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for Carbonyl Groups and Morpholines. Journal of Medicinal Chemistry. Link[1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link[1]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The Impact of Aromatic Ring Count on Physicochemical Properties and Attrition. Drug Discovery Today. Link[1]

  • Leito, I., et al. (2018). Experimental Basicities of Superbases in Acetonitrile. European Journal of Organic Chemistry.[4] Link

Sources

Escaping Flatland: A Technical Guide to 3-(Piperidin-4-yl)cyclobutan-1-ol Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, aromatic-heavy chemical spaces to three-dimensional, sp3-enriched architectures is a defining paradigm in contemporary medicinal chemistry. At the forefront of this shift is the 3-(piperidin-4-yl)cyclobutan-1-ol scaffold. By fusing a basic piperidine ring with a conformationally restricted cyclobutanol moiety, this structural motif offers a unique combination of defined exit vectors, improved metabolic stability, and enhanced aqueous solubility. This technical whitepaper provides an in-depth analysis of the physicochemical rationale, modular synthesis protocols, and biological applications of 3-(piperidin-4-yl)cyclobutan-1-ol analogs for drug development professionals.

The Physicochemical Imperative: Why sp3-Rich Scaffolds?

Historically, high-throughput screening libraries were dominated by flat, sp2-hybridized aromatic compounds due to their ease of synthesis via cross-coupling reactions. However, these "flat" molecules frequently suffer from poor physicochemical properties, including low aqueous solubility, high off-target toxicity, and rapid cytochrome P450-mediated metabolism.

To overcome these attrition risks, medicinal chemists employ the "escape from flatland" strategy by increasing the fraction of sp3-hybridized carbons (Fsp3). The incorporation of a cyclobutane ring serves multiple structural purposes:

  • Conformational Restriction: Unlike flexible alkyl chains (e.g., ethyl or propyl linkers) that incur a high entropic penalty upon target binding, the cyclobutane ring pre-organizes the molecule into a puckered conformation, reducing the entropic cost of target engagement[1].

  • Aryl Isosterism: Cyclobutanes possess longer C–C bond lengths and increased C–C π-character compared to unstrained alkanes, allowing them to effectively mimic aromatic rings while remaining chemically inert[1].

  • Prevention of Isomerization: Replacing alkene linkers with cyclobutane rings prevents unwanted cis/trans-isomerization in vivo, ensuring the structural integrity of the pharmacophore[1].

OptimizationLogic Flat Flat Aromatic Scaffolds Issues Poor Solubility High Toxicity Rapid Metabolism Flat->Issues Fsp3 Increase Fsp3 (Escape Flatland) Issues->Fsp3 Strategy Scaffold 3-(Piperidin-4-yl) cyclobutanol Fsp3->Scaffold Benefits Conformational Restriction Defined Exit Vectors Improved PK Scaffold->Benefits

Physicochemical rationale for adopting sp3-rich cyclobutanol scaffolds.

Structural Profiling and Pharmacokinetic Advantages

The hybridization of piperidine and cyclobutanol creates a highly versatile building block. The piperidine nitrogen provides a basic center capable of forming critical salt bridges with acidic residues (e.g., aspartate or glutamate) in kinase hinge regions or GPCR binding pockets[2]. Meanwhile, the cyclobutanol hydroxyl group serves as both a hydrogen-bond donor/acceptor and a synthetic handle for late-stage diversification.

When compared to traditional linkers, the cyclobutyl-piperidine architecture demonstrates superior pharmacokinetic (PK) profiles.

Table 1: Comparative Physicochemical Properties of Linker Architectures

PropertyFlat Aromatic (Phenyl)Flexible Alkyl (Ethyl)Rigid sp3 (Cyclobutyl-Piperidine)
Fraction sp3 (Fsp3) < 0.20> 0.80> 0.80
Conformational Entropy LowHighLow (Restricted)
Aqueous Solubility (LogS) Poor (~ -5.2)Moderate (~ -3.5)Excellent (~ -2.1)
Metabolic Stability (Cl_int) Low (Rapid oxidation)ModerateHigh (Steric shielding)
In vivo Bioavailability < 10%~ 25%> 60%

(Note: Data synthesized from comparative scaffold analyses demonstrating that cis-1,4-cyclobutane linkers yield optimal in vitro activity and the highest plasma exposure in murine models[1].)

Modular Synthesis Workflow

The synthesis of 3-(piperidin-4-yl)cyclobutan-1-ol derivatives requires a modular approach to allow for late-stage diversification. Recent advances highlight a streamlined, six-step sequence from simple starting materials, leveraging a critical Ni-catalyzed reductive coupling to join the two sp3-rich rings[3].

SyntheticWorkflow Start Starting Materials (Iodopiperidine + Cyclobutane) Coupling Ni-Catalyzed Reductive Coupling Start->Coupling Catalyst/Ligand Ketone Key Ketone Intermediate Coupling->Ketone Deriv Reductive Amination & Acylation Ketone->Deriv Diversification Deprotect Global Deprotection (Na Naphthalenide) Deriv->Deprotect Final 3-(Piperidin-4-yl)cyclobutanol Analogs Deprotect->Final

Modular synthetic workflow for 3-(piperidin-4-yl)cyclobutanol analogs.

Step-by-Step Experimental Protocol

The following protocol details the critical cross-coupling and deprotection phases for synthesizing N-((3-hydroxycyclobutyl)(piperidin-4-yl)methyl)amide analogs. This methodology is designed as a self-validating system, ensuring high fidelity through mechanistic causality[3].

Phase 1: Ni-Catalyzed Reductive sp3-sp3 Coupling

Objective: Couple a tosyl-protected iodopiperidine with 3-(benzyloxy)cyclobutane-1-carboxylic acid to form the core ketone intermediate.

  • System Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with NiCl2·DME (10 mol%), a bipyridine-based ligand (10 mol%), and activated Zinc dust (3.0 equiv).

    • Causality Check: Rigorous exclusion of oxygen is mandatory. Ni(0) intermediates are highly sensitive to oxidation; any ambient O2 will irreversibly quench the catalytic cycle. Zinc serves as the terminal reductant to continuously regenerate the active Ni(0) species from Ni(II) following reductive elimination.

  • Catalyst Activation: Add anhydrous N,N-dimethylacetamide (DMA) and stir at room temperature for 15 minutes. A color shift to deep red/brown validates the successful generation of the active Ni(0) complex.

  • Reagent Addition: Introduce the tosyl-protected iodopiperidine (1.0 equiv) and the cyclobutane derivative (1.5 equiv).

    • Causality Check: The 1.5x stoichiometric excess of the cyclobutane partner is a deliberate design choice to compensate for its partial consumption via unavoidable homocoupling side-reactions.

  • Reaction: Seal the flask, remove from the glovebox, and stir at 60 °C for 16 hours. Quench with saturated aqueous NH4Cl to safely neutralize unreacted Zinc.

Phase 2: Late-Stage Global Deprotection via Single-Electron Transfer

Objective: Concurrently remove the O-benzyl and N-tosyl protecting groups to yield the final bioactive scaffold.

  • Reagent Generation: In a separate flame-dried flask under argon, add sodium metal to a solution of naphthalene in anhydrous THF. Stir until a persistent deep green color is observed.

    • Causality Check: The deep green color is the self-validating visual indicator of the sodium naphthalenide radical anion formation.

  • Deprotection: Cool the solution containing the coupled, functionalized intermediate to -78 °C. Dropwise add the sodium naphthalenide solution until a green tint persists in the reaction mixture (indicating an excess of the SET reagent).

  • Mechanistic Rationale: Standard hydrogenolysis (e.g., Pd/C, H2) frequently fails to cleave robust N-tosyl groups and is easily poisoned by basic piperidine nitrogens. Sodium naphthalenide acts as a potent single-electron transfer (SET) reagent, enabling the concurrent cleavage of both the O-benzyl ether and the N-tosyl sulfonamide in a single step. This drastically improves step economy and prevents the over-reduction of sensitive functional groups[3].

Biological Applications & Target Engagement

The 3-(piperidin-4-yl)cyclobutan-1-ol scaffold has demonstrated profound utility across multiple therapeutic areas:

  • Anti-Inflammatory Agents: Recent modular syntheses have yielded N-((3-hydroxycyclobutyl)(piperidin-4-yl)methyl)amide derivatives that exhibit promising anti-inflammatory activity. The rigid cyclobutane core optimally positions the amide and hydroxyl groups for target engagement while maintaining metabolic stability[3].

  • Oncology & Kinase Inhibition: Piperidine-cyclobutanol hybrids are actively utilized in the development of Wee1 inhibitors. Patent literature demonstrates the coupling of cyclobutanol with pyrimidine and piperidin-4-yl-pyrazol motifs to create highly selective anticancer compounds[4]. The sp3-rich nature of the scaffold allows it to deeply penetrate hydrophobic kinase pockets without the solubility penalties associated with flat aromatics.

Conclusion

The 3-(piperidin-4-yl)cyclobutan-1-ol scaffold represents a masterclass in modern medicinal chemistry design. By leveraging the unique puckered geometry of cyclobutane and the basicity of piperidine, drug development professionals can systematically engineer out the liabilities of flatland architectures. Supported by robust, modular synthetic protocols like Ni-catalyzed reductive coupling and SET-mediated deprotection, this building block provides a highly accessible and structurally validated foundation for next-generation therapeutics.

References

  • Discovery of a Novel Cyclobutanol Scaffold With Anti-Inflammatory Activity and Its Modular Synthesis. Frei, M., Bilyard, M., Alanine, T., Spring, D., et al. Bioorganic & Medicinal Chemistry (2025). URL: 3

  • Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (NIH) / PMC. URL: 1

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. URL: 2

  • Pharmaceutical compounds having activity as wee1 inhibitors. Google Patents (WO2025017116A1). URL: 4

Sources

Methodological & Application

Application Note: Synthesis Procedure for 3-(Piperidin-4-yl)cyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride , a high-value sp³-rich scaffold used in medicinal chemistry to improve metabolic stability and vector positioning compared to aromatic analogs. The procedure utilizes a [2+2] cycloaddition strategy starting from commercially available tert-butyl 4-methylenepiperidine-1-carboxylate. Key features include the generation of the cyclobutane core via dichloroketene, a stereoselective reduction yielding the cis-isomer (>90% dr), and a controlled deprotection to isolate the stable hydrochloride salt.

Introduction & Retrosynthetic Analysis

Cyclobutane rings are increasingly utilized in drug discovery as bioisosteres for phenyl rings or as conformationally restricted linkers. The 1,3-disubstituted cyclobutane motif offers unique vectors for substituent exit, often improving solubility and metabolic stability (Fsp³ character).

The synthesis is designed around the [2+2] cycloaddition of dichloroketene to an exocyclic alkene. This route is preferred over linear alkylation strategies due to its high atom economy and ability to rapidly generate the strained ring system.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 3-(Piperidin-4-yl)cyclobutan-1-ol HCl Intermediate1 Intermediate 1: N-Boc-3-(piperidin-4-yl)cyclobutan-1-ol (cis-major) Target->Intermediate1 Deprotection (HCl) Intermediate2 Intermediate 2: N-Boc-4-(3-oxocyclobutyl)piperidine Intermediate1->Intermediate2 Stereoselective Reduction (NaBH4) Intermediate3 Intermediate 3: N-Boc-4-(2,2-dichloro-3-oxocyclobutyl)piperidine Intermediate2->Intermediate3 Dechlorination (Zn/AcOH) SM Starting Material: N-Boc-4-methylenepiperidine Intermediate3->SM [2+2] Cycloaddition (Cl3CCOCl, Zn)

Figure 1: Retrosynthetic strategy highlighting the construction of the cyclobutane core and subsequent functional group manipulations.

Experimental Protocol

Step 1: [2+2] Cycloaddition

Objective: Synthesis of tert-butyl 4-(2,2-dichloro-3-oxocyclobutyl)piperidine-1-carboxylate. Mechanism: In situ generation of dichloroketene from trichloroacetyl chloride and zinc, followed by cycloaddition to the exocyclic double bond.

Reagents:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv)

  • Trichloroacetyl chloride (1.5 equiv)

  • Zinc dust (activated) (2.0 equiv)

  • Dimethoxyethane (DME) or Diethyl ether (Anhydrous)

Protocol:

  • Activation: Activate Zinc dust by washing with 1M HCl, water, ethanol, and ether, then drying under vacuum.

  • Setup: In a flame-dried 3-neck flask under N₂, suspend Activated Zn (2.0 equiv) and tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) in anhydrous DME (0.5 M concentration).

  • Addition: Cool the mixture to 0°C. Add a solution of Trichloroacetyl chloride (1.5 equiv) in DME dropwise over 1 hour. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 4:1).

  • Workup: Filter the reaction mixture through a pad of Celite to remove zinc salts. Wash the pad with Et₂O.

  • Quench: Pour the filtrate into saturated NaHCO₃ solution. Extract with Et₂O (3x).

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 60–75%.

Step 2: Reductive Dechlorination

Objective: Synthesis of tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate. Rationale: Removal of the gem-dichloro group to unveil the cyclobutanone.

Reagents:

  • Step 1 Product (1.0 equiv)

  • Zinc dust (4.0 equiv)

  • Acetic Acid (glacial)

Protocol:

  • Setup: Dissolve the dichlorocyclobutanone (1.0 equiv) in glacial Acetic Acid (0.2 M).

  • Reaction: Add Zinc dust (4.0 equiv) portion-wise at RT. The reaction is slightly exothermic; use a water bath if temp exceeds 40°C.

  • Duration: Stir vigorously for 2–4 hours. Monitor by TLC (product is more polar than starting material).

  • Workup: Filter through Celite. Concentrate the filtrate to remove most acetic acid.

  • Neutralization: Dilute residue with EtOAc and carefully neutralize with saturated NaHCO₃ (gas evolution).

  • Isolation: Wash organic layer with brine, dry (Na₂SO₄), and concentrate.

    • Yield Expectation: 80–90%.

    • Checkpoint: ¹H NMR should show the disappearance of the characteristic cyclobutane protons adjacent to chlorines and appearance of symmetric cyclobutanone multiplets.

Step 3: Stereoselective Reduction

Objective: Synthesis of cis-tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate. Stereochemistry: Reduction of 3-substituted cyclobutanones with NaBH₄ typically favors the cis isomer (hydride attack from the more hindered face/anti to the substituent is disfavored due to torsional strain, leading to cis product).

Reagents:

  • Step 2 Ketone (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.2 equiv)

  • Methanol (MeOH)

Protocol:

  • Setup: Dissolve the ketone in MeOH (0.3 M) and cool to 0°C.

  • Addition: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Quench with saturated NH₄Cl solution. Remove MeOH under reduced pressure.[1]

  • Extraction: Extract aqueous residue with DCM (3x).

  • Purification: Dry and concentrate. The cis/trans ratio is typically >9:1. Isolate the major cis isomer via column chromatography (SiO₂, 30-50% EtOAc in Hexanes) or recrystallization from Et₂O/Hexanes.

    • Yield Expectation: 85–95%.

Step 4: Deprotection & Salt Formation

Objective: Isolation of 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride.

Reagents:

  • Step 3 Alcohol (1.0 equiv)

  • 4M HCl in Dioxane (10 equiv)

  • Dichloromethane (DCM) or Diethyl Ether

Protocol:

  • Setup: Dissolve the N-Boc intermediate in a minimal amount of DCM (or dry Et₂O).

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. The product often precipitates as a white solid.

  • Isolation:

    • If solid precipitates: Filter under N₂, wash with Et₂O, and dry under high vacuum.

    • If no precipitate: Concentrate to dryness, triturate with Et₂O/Pentane to induce solidification.

  • Final Product: 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride.

    • Appearance: White to off-white hygroscopic solid.

    • Storage: Store in a desiccator at -20°C.

Critical Process Parameters (Visualization)

Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 3: Reduction S1_Input N-Boc-Alkene S1_Process Zn / Cl3CCOCl Temp < 10°C (Addition) S1_Input->S1_Process S1_Output Dichloroketone S1_Process->S1_Output S3_Input Cyclobutanone S1_Output->S3_Input Step 2: Dechlorination (Zn/AcOH) S3_Process NaBH4 / MeOH 0°C Control S3_Input->S3_Process S3_Output cis-Alcohol (Major Isomer) S3_Process->S3_Output Final Final Product HCl Salt S3_Output->Final Step 4: HCl/Dioxane

Figure 2: Process flow diagram emphasizing critical control points (Temperature in Step 1, Stereocontrol in Step 3).

Analytical Data Guidelines

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity > 98% (AUC)HPLC (C18, ACN/H2O + 0.1% TFA)
¹H NMR (DMSO-d₆) δ ~8.5-9.0 (br, NH₂⁺), 3.8-4.0 (m, CH-OH), 3.2 (m, Piperidine), 1.8-2.4 (Cyclobutane methylenes)400 MHz NMR
MS (ESI) [M+H]⁺ = 156.1 (Free base mass)LC-MS
Stereochemistry cis-isomer (NOESY correlation between H1 and H3)NOE / X-Ray (optional)

Note on Stereochemistry: In the cis-isomer, the hydroxyl group and the piperidine ring are on the same side of the puckered cyclobutane ring. In ¹H NMR, the methine proton attached to the hydroxyl group (H1) typically appears as a pseudo-quintet or hextet depending on the puckering, often distinct from the trans isomer.

References

  • Cycloaddition Methodology: Krepski, L. R.; Hassner, A. "An Improved Procedure for the Addition of Dichloroketene to Unactivated Olefins." J. Org. Chem.1978 , 43, 2879–2882. Link

  • Stereoselective Reduction: Peeters, S. et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." J. Org. Chem.2020 , 85, 7803–7816. Link

  • General Piperidine Deprotection: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Related Scaffold Synthesis: US Patent 9,650,337 B2.[2] "Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol..." (Demonstrates similar piperidine-linker manipulations). Link

Sources

Application Note: Optimizing Reductive Amination for Piperidine-Cyclobutane Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reagent Selection, and Self-Validating Protocols

Thermodynamic & Kinetic Causality: The Cyclobutanone-Piperidine Paradigm

The incorporation of sp³-rich motifs like piperidinyl-cyclobutane systems is a cornerstone of modern drug discovery, frequently utilized to improve metabolic stability and target specificity (e.g., in histamine-3 receptor or JAK1 inhibitors). However, the synthesis of these systems via reductive amination presents unique thermodynamic and kinetic challenges.

The Strain-Relief Driving Force: Cyclobutanone possesses significant angle strain (~26 kcal/mol) because its sp²-hybridized carbonyl carbon is constrained to a ~90° bond angle, far from the ideal 120°. Nucleophilic attack by a secondary amine (piperidine) yields an sp³-hybridized hemiaminal intermediate. This transition allows the bond angles to approach the ideal 109.5° tetrahedral geometry, providing massive thermodynamic relief. Consequently, cyclobutanones are exceptionally reactive toward iminium formation compared to larger, unstrained aliphatic ketones 1.

Chemoselectivity and Fragmentation Risks: While the hyper-reactivity of cyclobutanones often leads to uncontrollable dialkylation when reacted with primary amines, piperidine (a secondary amine) cleanly arrests the reaction at the tertiary amine stage 1. However, chemists must be vigilant regarding Grob fragmentation. If the cyclobutane ring bears specific leaving groups, the release of ring strain upon amine addition can inadvertently drive a ring-opening cascade, yielding acyclic aminosulfonyl amides instead of the desired cyclic core 2.

Reagent Selection Matrix

Selecting the correct hydride source is an exercise in matching the electrophilicity of the iminium intermediate with the nucleophilicity of the reducing agent.

Reducing AgentOptimal pHChemoselectivity ProfileByproducts / ToxicityIdeal Substrate Profile
NaBH(OAc)₃ (STAB) 5.0 - 7.0High (Iminium > Ketone)Acetic acid (Low toxicity)Standard, unhindered piperidines
NaBH₃CN 4.0 - 6.0High (Strictly pH dependent)HCN gas risk (High toxicity)Acid-sensitive or moderately hindered
Ti(O-iPr)₄ / NaBH₄ NeutralModerateTitanium salts (Low toxicity)Highly sterically hindered piperidines
NaBH(OPv)₃ 5.0 - 7.0Very High (Diastereoselective)Pivalic acid (Low toxicity)Highly diastereoselective applications

Note: In advanced drug development, achieving high diastereoselectivity (e.g., cis vs. trans cyclobutane substitution) is critical. Utilizing highly hindered reducing agents like sodium tri-pivaloyloxyborohydride (NaBH(OPv)₃) prevents the isomerization of the cyclobutane ring that can occur under harsher conditions, locking in the desired stereochemistry 3.

Decision Workflow for Reagent Selection

RA_Workflow Start Equilibrate Cyclobutanone & Piperidine Imine Iminium Ion Formation Start->Imine CheckSteric Steric Hindrance? Imine->CheckSteric AddTi Add Ti(O-iPr)4 (Lewis Acid) CheckSteric->AddTi High AddSTAB Add NaBH(OAc)3 (STAB) CheckSteric->AddSTAB Low AddCyanoboro Add NaBH3CN (pH 4-5) AddTi->AddCyanoboro Reduction Hydride Transfer AddSTAB->Reduction AddCyanoboro->Reduction Product Piperidinyl-Cyclobutane Isolated Reduction->Product

Decision workflow for reductive amination of cyclobutanones with piperidines.

Self-Validating Experimental Protocols

Protocol A: STAB-Mediated Direct Reductive Amination (Standard Substrates)

Sodium triacetoxyborohydride (STAB) is the premier choice for unhindered systems. The three electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, rendering STAB too mild to reduce the cyclobutanone directly, yet perfectly tuned to reduce the highly electrophilic iminium intermediate 1.

Step-by-Step Methodology:

  • Iminium Formation: In an oven-dried flask under N₂, dissolve the cyclobutanone (1.0 eq) and the piperidine derivative (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq).

    • Causality: Acetic acid protonates the hemiaminal hydroxyl group, facilitating dehydration to form the highly electrophilic iminium ion.

  • Hydride Addition: Stir for 30 minutes at room temperature, then add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reagent.

  • Reaction Monitoring: Stir for 12–16 hours. Monitor by GC-MS.

  • Self-Validating Quench: Slowly add saturated aqueous NaHCO₃ until gas evolution ceases.

    • Validation Checkpoint: The cessation of CO₂ bubbling physically validates that all unreacted STAB and acetic acid have been neutralized. The resulting basic pH (>8) ensures the newly formed tertiary piperidine nitrogen is fully deprotonated, preventing it from partitioning into the aqueous waste.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Ti(O-iPr)₄ Mediated Amination (Sterically Hindered Substrates)

For sterically hindered piperidines (e.g., 2,6-disubstituted piperidines), the equilibrium of iminium formation is highly unfavorable. Titanium(IV) isopropoxide acts as a potent Lewis acid and water scavenger, forcing iminium formation prior to reduction 4.

Step-by-Step Methodology:

  • Lewis Acid Activation: Mix the hindered piperidine (1.0 eq) and cyclobutanone (1.1 eq) in anhydrous THF. Add Ti(O-iPr)₄ (1.5 eq) dropwise.

    • Causality: Ti(O-iPr)₄ irreversibly traps the water byproduct generated during condensation, thermodynamically driving the sterically disfavored iminium formation forward.

  • Condensation: Stir at room temperature for 12 hours under N₂.

  • Reduction: Add NaBH₃CN (1.5 eq) dissolved in a minimal amount of anhydrous methanol. Stir for an additional 6 hours.

  • Self-Validating Quench: Quench the reaction by adding 1M NaOH (or water).

    • Validation Checkpoint: A voluminous white precipitate of titanium dioxide (TiO₂) will immediately form. This visual cue self-validates the complete hydrolysis of the titanium complex, trapping the metal in the solid phase and freeing the amine product into the solution.

  • Isolation: Filter the suspension through a pad of Celite. Extract the filtrate with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • [1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - The Journal of Organic Chemistry (ACS Publications). URL:

  • [4] Reductive Amination, and How It Works - Master Organic Chemistry. URL:

  • [2] Hitchhiker's Guide to Reductive Amination - ResearchGate. URL:

  • [3] Synthesis of a Histamine-3 Receptor Antagonist - Synfacts / Thieme Connect. URL:

Sources

Application Note: Scale-Up Preparation of 3-(Piperidin-4-yl)cyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 3-(Piperidin-4-yl)cyclobutan-1-ol hydrochloride (CAS: 2770358-86-4) Application: Synthesis of sp³-rich, conformationally restricted pharmacophores for drug discovery.

Mechanistic Rationale & Route Selection

The incorporation of sp³-rich motifs like the cyclobutane ring into drug candidates has become a cornerstone strategy to improve metabolic stability, solubility, and target specificity. However, the synthesis of 3-substituted cyclobutanes is notoriously challenging due to inherent ring strain and the potential for ring-opening side reactions during scale-up.

To synthesize 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride efficiently on a multigram to kilogram scale, the most robust and scalable approach relies on a [2+2] cycloaddition between a terminal alkene and a highly reactive ketene intermediate [1].

Rather than attempting a low-yielding direct alkylation of a pre-formed cyclobutanone, our protocol constructs the cyclobutane ring de novo around the piperidine substituent.

  • Ketene Generation: Dichloroketene is generated in situ from trichloroacetyl chloride using a zinc-copper (Zn-Cu) couple. Dichloroketene is utilized because it is significantly more electrophilic and reactive than unhalogenated ketenes, allowing it to undergo concerted[2+2] cycloaddition with unactivated olefins like N-Boc-4-vinylpiperidine at moderate temperatures [2].

  • Chemoselectivity & Safety: The use of a Zn-Cu couple is a critical safety and efficiency parameter. Unactivated zinc dust can lead to sluggish reaction initiation, causing a dangerous accumulation of trichloroacetyl chloride that may result in a thermal runaway. Copper activation ensures immediate and continuous consumption of the acid chloride [3].

  • Downstream Processing: The gem-dichloro group is reductively cleaved using zinc in acetic acid. Subsequent diastereoselective reduction of the ketone and anhydrous Boc-deprotection yields the final hydrochloride salt. The salt formation serves as both the deprotection step and the final purification method, as the highly polar product precipitates directly from the reaction matrix, bypassing tedious aqueous workups.

Process Workflow

The following DOT diagram maps the four-step synthetic cascade, highlighting the flow of intermediates from the commercially available N-Boc-4-vinylpiperidine to the final isolated salt.

SynthesisWorkflow SM N-Boc-4-vinylpiperidine (Starting Material) Step1 Step 1: [2+2] Cycloaddition Trichloroacetyl chloride, Zn(Cu) Et2O, Reflux SM->Step1 Int1 2,2-Dichloro-3-(1-Boc-piperidin-4-yl) cyclobutan-1-one Step1->Int1 Step2 Step 2: Dechlorination Zn dust, AcOH RT to 50°C Int1->Step2 Int2 3-(1-Boc-piperidin-4-yl) cyclobutan-1-one Step2->Int2 Step3 Step 3: Ketone Reduction NaBH4, MeOH/THF 0°C to RT Int2->Step3 Int3 3-(1-Boc-piperidin-4-yl) cyclobutan-1-ol Step3->Int3 Step4 Step 4: Deprotection & Salt Formation 4M HCl in Dioxane RT Int3->Step4 Product 3-(Piperidin-4-yl)cyclobutan-1-ol HCl (Final Product) Step4->Product

Caption: Four-step synthetic workflow for the scale-up preparation of 3-(piperidin-4-yl)cyclobutan-1-ol HCl.

Scale-Up Metrics & Analytical Data

To establish a self-validating system, In-Process Controls (IPCs) must be strictly adhered to. The table below summarizes the expected quantitative data, yields, and validation metrics for a 100-gram scale campaign.

StepIntermediate / ProductExpected YieldPurity (HPLC/GC)In-Process Control (IPC) MethodKey Scale-Up Observation
1 2,2-Dichloro-3-(1-Boc-piperidin-4-yl)cyclobutan-1-one75 - 82%> 90% (GC-MS)GC-MS: Disappearance of SM (m/z 211).Exothermic ketene generation; control addition rate strictly.
2 3-(1-Boc-piperidin-4-yl)cyclobutan-1-one85 - 90%> 95% (LC-MS)LC-MS: Product mass [M+H-tBu]+ 198 detected.H₂ gas evolution. Ensure adequate reactor venting.
3 3-(1-Boc-piperidin-4-yl)cyclobutan-1-ol88 - 92%> 95% (LC-MS)TLC (KMnO₄ stain): Loss of UV-active ketone.cis/trans mixture formed (~3:1 ratio).
4 3-(Piperidin-4-yl)cyclobutan-1-ol HCl90 - 95%> 98% (HPLC)LC-MS: Complete loss of Boc mass.Product precipitates as a white solid; highly hygroscopic.

Detailed Step-by-Step Protocols

Step 1: [2+2] Cycloaddition (Synthesis of the Dichlorocyclobutanone)

Causality Note: Trichloroacetyl chloride is added dropwise to a suspension of the alkene and Zn-Cu couple. The slow addition ensures that the highly reactive dichloroketene is trapped by the alkene immediately upon formation, preventing ketene dimerization into inactive cyclobutanediones[1].

  • Preparation of Zn-Cu Couple: To a mechanically stirred suspension of zinc dust (2.5 eq) in deoxygenated water, add a 2% aqueous solution of CuSO₄ until the blue color disappears (indicating Cu deposition on Zn). Filter, wash sequentially with water, ethanol, and diethyl ether, and dry under vacuum.

  • Reaction Setup: Charge a jacketed reactor with N-Boc-4-vinylpiperidine (100 g, 1.0 eq), the freshly prepared Zn-Cu couple (2.5 eq), and anhydrous diethyl ether (10 volumes). Purge with N₂.

  • Reagent Addition: Dissolve trichloroacetyl chloride (2.0 eq) in anhydrous diethyl ether (2 volumes). Add this solution dropwise via an addition funnel over 2–3 hours. Maintain the internal temperature at a gentle reflux (35°C) using the reaction's exotherm.

  • IPC Validation: Sample the reaction 1 hour post-addition. Analyze via GC-MS. The reaction is complete when the starting material peak area is < 2%.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the organic filtrate carefully with saturated aqueous NaHCO₃ (gas evolution!), followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure to afford the crude dichlorocyclobutanone as a viscous oil.

Step 2: Reductive Dechlorination

Causality Note: Zinc in acetic acid facilitates a single-electron transfer (SET) reduction of the geminal carbon-chlorine bonds. Acetic acid serves as both the proton source and the solvent. Temperature is kept below 50°C to prevent acid-catalyzed cleavage of the Boc protecting group.

  • Reaction Setup: Dissolve the crude dichlorocyclobutanone from Step 1 in glacial acetic acid (8 volumes) in a reactor equipped with a robust overhead stirrer and a gas exhaust line (H₂ is generated).

  • Reduction: Add zinc dust (3.0 eq) in small portions over 1 hour, maintaining the internal temperature between 25°C and 40°C.

  • IPC Validation: Stir for 4 hours. Analyze via LC-MS. The reaction is complete when the dichloro- and monochloro-intermediates are fully consumed.

  • Workup: Filter unreacted zinc through Celite. Concentrate the filtrate under reduced pressure to remove the majority of acetic acid. Dilute the residue with ethyl acetate and neutralize slowly with 2M NaOH until the aqueous layer reaches pH 8. Separate the layers, wash the organic layer with brine, dry, and concentrate to yield 3-(1-Boc-piperidin-4-yl)cyclobutan-1-one.

Step 3: Diastereoselective Ketone Reduction

Causality Note: Sodium borohydride (NaBH₄) is utilized over stronger reducing agents (like LiAlH₄) to prevent potential ring-opening and to ensure the Boc group remains intact. The hydride attacks the cyclobutanone from the less sterically hindered face, typically favoring the formation of the cis-diastereomer (where the hydroxyl and piperidine rings are on the same face of the puckered cyclobutane ring).

  • Reaction Setup: Dissolve the cyclobutanone intermediate in a 1:1 mixture of THF and Methanol (10 volumes total). Cool the reactor to 0°C.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise over 30 minutes to control hydrogen evolution and exotherm.

  • Aging and IPC: Allow the reaction to warm to room temperature and stir for 2 hours. Validate completion via TLC (Hexanes:EtOAc 1:1, KMnO₄ stain). The ketone spot should be completely absent.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous phase with Dichloromethane (DCM) (3 x 5 volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-(1-Boc-piperidin-4-yl)cyclobutan-1-ol.

Step 4: Boc-Deprotection and Salt Isolation

Causality Note: Using anhydrous HCl in 1,4-dioxane prevents the formation of aqueous emulsions, which are common with highly polar amino-alcohols. As the Boc group is cleaved, the resulting amine forms a hydrochloride salt. Because the salt is insoluble in dioxane, it precipitates directly out of the solution, driving the equilibrium forward and providing a highly pure product via simple filtration.

  • Reaction Setup: Dissolve the cyclobutanol intermediate in anhydrous 1,4-dioxane (5 volumes) at room temperature.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (5.0 eq). A white precipitate will begin to form within 15–30 minutes as CO₂ and isobutylene gases are evolved.

  • IPC Validation: Stir for 4 hours at room temperature. Take an aliquot, dissolve in water, and analyze via LC-MS to confirm the complete disappearance of the Boc-protected mass.

  • Isolation: Filter the resulting thick white slurry under a nitrogen blanket (the product is hygroscopic). Wash the filter cake thoroughly with anhydrous diethyl ether (3 x 2 volumes) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 24 hours to afford 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride as a white, crystalline powder.

References

[1] Ghosez, L., Montaigne, R., Roussel, A., Vanlierde, H., & Mollet, P. (1971). Cycloadditions of dichloroketene to olefins and dienes. Tetrahedron, 27(3), 615-633. URL:[Link][2] Srivastava, R. R., Singhaus, R. R., & Kabalka, G. W. (2004). Synthesis of 1-Amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic Acid: A Potential BNCT Agent. The Journal of Organic Chemistry, 69(10), 3278-3283. URL:[Link]

[3] Johnston, B. D., Czyzewska, E., & Oehlschlager, A. C. (1987).[2 + 2] Cycloaddition of dichloroketene to allyl ethers and thioethers. The Journal of Organic Chemistry, 52(16), 3693-3697. URL:[Link]

Application Note: Advanced Handling, Characterization, and Storage Protocols for Hygroscopic Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview of Hygroscopicity in Hydrochloride Salts

Hydrochloride (HCl) salts are frequently utilized in pharmaceutical development to enhance the aqueous solubility and bioavailability of basic active pharmaceutical ingredients (APIs). However, this salt form often introduces a significant physicochemical liability: high hygroscopicity.

When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), the solid rapidly absorbs moisture from the atmosphere, eventually dissolving into a saturated solution droplet[1]. Conversely, if the RH drops below the Efflorescence Relative Humidity (ERH), the droplet loses water, leading to uncontrolled recrystallization[1]. This cyclic moisture sorption and desorption causes severe particle agglomeration (caking), polymorphic transformations, and accelerates chemical degradation pathways such as hydrolysis. Understanding and controlling this thermodynamic relationship is critical for maintaining API integrity.

G A Hygroscopic HCl Salt (Dry Powder) B Moisture Sorption (RH > DRH) A->B Exposure to Ambient Air C Surface Dissolution (Deliquescence) B->C Water Uptake D Capillary Condensation & Liquid Bridges C->D Particle Agglomeration F Hydrolysis & API Loss (Chemical Degradation) C->F Aqueous Microenvironment E Caking & Poor Flowability (Physical Degradation) D->E Drying/Recrystallization

Mechanistic pathway of moisture-induced degradation in hygroscopic hydrochloride salts.

Regulatory Classification & Quantitative Baselines

To standardize the assessment of hygroscopicity, the European Pharmacopoeia (Ph. Eur.) provides a widely adopted classification system based on static gravimetric water uptake[2]. The table below summarizes these quantitative thresholds, which dictate the stringency of the handling protocols required in the laboratory and manufacturing floor.

Hygroscopicity CategoryPh. Eur. Criteria (Weight Gain at 25°C, 80% RH for 24h)Handling Implications
Non-hygroscopic < 0.2%Standard laboratory handling is sufficient.
Slightly hygroscopic 0.2% – 2.0%Store in sealed containers; minimize open-air exposure.
Moderately hygroscopic 2.0% – 15.0%Requires environmental control (e.g., HVAC humidity limits).
Very hygroscopic > 15.0%Strict isolator/glovebox handling; inert gas purging mandatory.

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

While the Ph. Eur. static method is an industry standard, it lacks kinetic resolution and fails to identify the critical DRH. is the gold standard for profiling hygroscopic APIs because it provides a self-validating thermodynamic loop. By measuring both sorption and desorption, the presence of hysteresis confirms whether moisture is merely surface-adsorbed (reversible) or absorbed into the crystal lattice forming a hydrate (irreversible or delayed release).

Step-by-Step DVS Methodology
  • Sample Preparation: Transfer approximately 10–15 mg of the HCl salt into the DVS quartz sample pan. Perform this step rapidly in a low-humidity environment to prevent premature moisture uptake[3].

  • Baseline Drying: Pre-treat the sample in the DVS chamber at 25°C under a 200 SCCM flow of dry nitrogen (0% RH) for 2 hours, or until the mass change ( dm/dt ) stabilizes[3].

    • Causality: Establishing an absolute dry mass is critical. Any residual moisture present at the start will skew the entire sorption isotherm calculation, leading to a false underestimation of hygroscopicity.

  • Sorption Cycle: Increase the RH from 0% to 90% in 10% increments at a constant 25°C[4].

  • Equilibrium Criteria: Hold each RH step until the sample mass stabilizes ( dm/dt < 0.0005%/min for at least 10 minutes)[4].

    • Causality: Time-based steps often fail to reach true equilibrium for highly hygroscopic materials. A mass-derivative threshold ensures the thermodynamic endpoint is actually reached before stepping up the humidity, creating a self-validating data point.

  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% increments, utilizing the identical equilibrium criteria[4].

  • Data Validation: Plot the sorption/desorption isotherm. A significant gap between the two curves (hysteresis) indicates bulk absorption, capillary condensation, or hydrate formation, validating the need for strict environmental isolation during scale-up.

Protocol 2: Controlled Handling and Weighing (Isolator Operations)

For moderately to very hygroscopic HCl salts, ambient benchtop handling inevitably leads to moisture incorporation, causing weighing errors and batch-to-batch inconsistencies. The following protocol utilizes an isolator (glovebox) to create a self-validating, moisture-free microenvironment[1].

Workflow Step1 1. Purge Isolator (Dry N2, RH < 5%) Step2 2. Equilibrate Microbalance Step1->Step2 Step3 3. Transfer Sealed API Container Step2->Step3 Step4 4. Rapid Weighing (Minimize Exposure) Step3->Step4 Step5 5. Seal with Desiccant (Secondary Container) Step4->Step5

Step-by-step workflow for the controlled weighing of hygroscopic APIs in an isolator.

Step-by-Step Isolator Methodology
  • Purge and Equilibrate: Seal the isolator and initiate a purge with ultra-high purity (UHP) dry nitrogen. Monitor the internal hygrometer until the RH stabilizes below 5% (ideally < 2% for very hygroscopic salts)[1].

    • Causality: Nitrogen displaces ambient water vapor, ensuring the environment is well below the salt's ERH, preventing any deliquescence from occurring during handling.

  • Anti-Static Mitigation: Hygroscopic powders dried under low humidity become highly susceptible to static charge. Engage an ionizing bar or anti-static fan inside the isolator for 5 minutes prior to handling.

  • Balance Verification (Self-Validation): Zero the microbalance. Place a blank piece of weighing paper on the pan and monitor for mass drift over 60 seconds.

    • Causality: A drifting mass on a blank paper indicates that the environment is not truly dry (paper is absorbing residual moisture) or static is interfering. This step self-validates the environmental control before the API is exposed.

  • Rapid Transfer: Open the primary API container, dispense the required mass using a stainless-steel spatula, and immediately reseal the primary container[1].

  • Secondary Containment: Transfer the weighed sample into a pre-tared, airtight secondary vial before removing it from the isolator.

Protocol 3: Storage and Packaging Architecture

Proper storage must defend against moisture migration over the API's entire shelf life. A multi-layered packaging architecture is required to mitigate both ambient humidity and temperature-induced condensation[5].

  • Primary Packaging: Place the HCl salt in a tightly sealed, chemically inert container (e.g., amber glass vial or high-density polyethylene bottle)[5].

  • Inert Gas Overlay: Before sealing, purge the headspace of the primary container with dry argon or nitrogen.

    • Causality: Removing headspace moisture prevents the "micro-climate" inside the bottle from initiating deliquescence during temperature fluctuations in transit or storage.

  • Secondary Packaging: Place the primary container inside a moisture-barrier foil pouch. Add a silica gel or molecular sieve desiccant packet into the pouch[1].

    • Causality: The desiccant acts as a sacrificial moisture sink. It absorbs any water vapor that permeates the outer seal before it can reach the primary container, preserving the integrity of the API.

  • Temperature Control: Store the sealed pouch in a controlled environment (typically 2–8°C or 25°C, depending on chemical stability). Ensure the container is allowed to equilibrate to room temperature before opening to prevent condensation on the cold glass[5].

References

  • Source: asiapharmaceutics.
  • Source: smolecule.
  • Source: tainstruments.
  • Source: acs.
  • Source: americanpharmaceuticalreview.
  • 2-(Chloromethyl)

Sources

Application Note: Solvent Engineering for Nucleophilic Substitution on Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane rings represent a high-value pharmacophore in modern drug discovery, often serving as rigid bioisosteres for gem-dimethyl groups or lipophilic spacers. However, functionalizing these rings via nucleophilic substitution (


 or 

) presents a formidable thermodynamic and kinetic challenge.

The inherent ring strain (


26.3 kcal/mol) and the puckered conformation create a "mechanistic dead zone":
  • 
     Resistance:  Backside attack requires the ring to transiently flatten, significantly increasing angle strain in the transition state (I-strain).
    
  • 
     Instability:  The cyclobutyl cation is electronically coupled to the cyclopropylmethyl and homoallyl manifolds, leading to rapid skeletal rearrangement rather than simple substitution.
    

This guide details two distinct solvent protocols designed to bypass these barriers: the "Naked Anion" Protocol (using dipolar aprotic solvents for forced


) and the "Fluorinated Solvolysis" Protocol  (using HFIP for controlled ionization).

The Mechanistic Landscape & Solvent Selection[1][2][3][4]

The choice of solvent is not merely about solubility; it is the primary switch between inversion of configuration (


), retention/racemization (

), and skeletal rearrangement.
Decision Matrix: Solvent Class vs. Reaction Outcome[1][4][5]
Solvent ClassExamplesMechanism PromotedKey AdvantageCritical Risk
Polar Aprotic DMSO, DMF, NMP, DMI

(Forced)
Desolvates nucleophile anions, increasing

by

.
Elimination (E2) competes heavily if heat is applied.
Fluorinated Alcohols HFIP, TFEIon-Pair /

Stabilizes leaving group departure via H-bonding without trapping the cation.High cost; requires weak nucleophiles to avoid buffering.
Polar Protic MeOH, EtOH, Water

(Classic)
Good solubility for salts.High Rearrangement Risk. Promotes full carbocation formation.
Non-Polar Toluene, DCMNone (typically)Inert.Reaction rates are usually too slow for cyclobutanes.
Visualization: The Rearrangement Trap

The following diagram illustrates the "Danger Zone" when utilizing solvents that stabilize free carbocations (like water or methanol) without immediate trapping.

Rearrangement_Trap Substrate Cyclobutyl-LG (Starting Material) Cation_CB Cyclobutyl Cation Substrate->Cation_CB Ionization Cation_CPM Cyclopropylmethyl Cation Cation_CB->Cation_CPM Fast Equilibrium Product_Desired Substituted Cyclobutane Cation_CB->Product_Desired Trapping Cation_HA Homoallyl Cation Cation_CPM->Cation_HA Product_Rearranged Rearranged Products Cation_CPM->Product_Rearranged Trapping Cation_HA->Product_Rearranged

Caption: The "Cyclopropylmethyl Triad." Standard solvolysis conditions often lead to a mixture of ring-expanded, ring-opened, and starting ring sizes due to rapid cationic equilibrium.

Protocol A: The "Naked Anion" Method ( )

Target: Stereospecific inversion of leaving groups (e.g., cis-tosylate to trans-azide). Mechanism: Dipolar aprotic solvents solvate the cation (e.g.,


) but leave the anion (e.g., 

) poorly solvated and highly reactive ("naked"). This lowers the activation energy enough to overcome cyclobutane I-strain.
Reagents & Materials[4][6][7][8]
  • Substrate: Cyclobutyl Tosylate or Mesylate (Halides are often too slow).

  • Nucleophile:

    
    , 
    
    
    
    , or Cs-Carboxylates.
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: DMSO is generally superior for rate acceleration.

  • Additives: 15-Crown-5 (if using Na salts) or 18-Crown-6 (if using K salts) to further activate the anion.

Step-by-Step Procedure
  • Drying: Flame-dry a round-bottom flask under Argon. Moisture solvates the nucleophile and kills the "naked" effect.

  • Solvation: Dissolve the nucleophile (1.5 - 2.0 equiv) in anhydrous DMSO (0.5 M concentration).

    • Critical Step: If the nucleophile does not dissolve completely, add the corresponding Crown Ether (0.1 equiv).

  • Addition: Add the cyclobutyl substrate (1.0 equiv) neat or as a highly concentrated solution in DMSO.

  • Temperature Control:

    • Start at RT (25°C) .

    • Monitor by TLC/LCMS every hour.

    • Warning: Do not exceed 60°C . Higher temperatures favor E2 elimination to cyclobutene due to the basicity of "naked" anions.

  • Quench: Pour the reaction mixture into ice-cold brine (not water, to aid phase separation).

  • Extraction: Extract with

    
     or EtOAc. (DMSO is difficult to remove; extensive water washes are required).
    

Protocol B: HFIP-Promoted Substitution

Target: Displacement with weak nucleophiles (anilines, alcohols, electron-deficient heterocycles) or on highly hindered substrates. Mechanism: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) acts as a potent H-bond donor.[1][2] It pulls the leaving group (LG) away, creating a "tight ion pair." It is non-nucleophilic, so it does not compete with the desired nucleophile, and it stabilizes the transition state without allowing the cation to become "free" enough to rearrange.

Reagents & Materials[4][6][7][8]
  • Solvent: HFIP (pure) or HFIP:DCM (3:1 mixture).

  • Nucleophile: Must be neutral (e.g., aniline, thiol). Anionic nucleophiles will be protonated/buffered by HFIP (

    
    ).
    
  • Leaving Group: Epoxides, Halides, or Tosylates.

Step-by-Step Procedure
  • Preparation: In a sealable vial, dissolve the cyclobutyl substrate (1.0 equiv) in HFIP (0.2 M).

  • Nucleophile Addition: Add the neutral nucleophile (1.2 - 1.5 equiv).

  • Activation:

    • Stir at 40°C . HFIP lowers the barrier for ionization significantly.

    • Observation: The reaction mixture often turns homogenous as HFIP is an excellent solvent for diverse organics.

  • Monitoring: Monitor for the disappearance of SM. If rearrangement products (homoallyl derivatives) appear, lower temperature to 20°C and increase concentration.

  • Workup:

    • HFIP is volatile (bp 58°C). Ideally, remove it via rotary evaporation before aqueous workup to recover the solvent (it is expensive).

    • Redissolve residue in DCM, wash with

      
       to remove trace acid/HFIP.
      

Troubleshooting & Analytical Validation

When working with cyclobutanes, standard NMR is insufficient to prove structure due to complex coupling constants.

Diagnostic Signals (1H NMR / 13C NMR)
FeatureCyclobutane (Desired)Cyclopropylmethyl (Rearranged)Homoallyl (Ring Open)
1H NMR Methine proton

3.0-4.5 ppm (quintet-like).
High field multiplets

0.2-0.6 ppm (cyclopropane ring).
Terminal alkene signals

5.0-6.0 ppm.
13C NMR Ring carbons

20-35 ppm.
High field

3-10 ppm.
Alkene carbons

115-140 ppm.
Logical Pathway for Optimization

Optimization_Flow Start Reaction Analysis Check1 Is Product Formed? Start->Check1 Check2 Is it the Rearranged Product? Check1->Check2 Yes Action1 Increase T or Switch to DMSO (Naked Anion) Check1->Action1 No (SM Recovered) Action2 Switch to HFIP (Tight Ion Pair) Check2->Action2 Yes (Rearrangement) Action3 Lower T Check Nucleophile Strength Check2->Action3 No (Desired Product)

Caption: Troubleshooting logic flow. Rearrangement indicates the carbocation lifetime is too long; switch to HFIP or increase nucleophile concentration.

References

  • Solvent Effects in Organic Chemistry: Reichardt, C.; Welton, T. Solvents and Solvent Effects in Organic Chemistry, 4th ed.; Wiley-VCH, 2011 .

  • The "Naked Anion" Effect: Parker, A. J. "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Quarterly Reviews, Chemical Society, 1962 , 16, 163-187.

  • Cyclobutyl Cation Rearrangements: Olah, G. A.; Jeuell, C. L.; Kelly, D. P.; Mateescu, G. D. "Stable Carbocations. CXIII. The Cyclopropylcarbinyl and Cyclobutyl Cations." J. Am. Chem. Soc.1970 , 92, 2544–2546.

  • HFIP in Nucleophilic Substitution: Colomer, I.; Chamberlain, A. E. R.; Haughey, M. B.; Donohoe, T. J. "Hexafluoroisopropanol as a Highly Versatile Solvent."[3] Nat. Rev. Chem.2017 , 1, 0088.

  • Ring Strain Data: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angew.[4] Chem. Int. Ed.1986 , 25, 312–322.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 3-(piperidin-4-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(piperidin-4-yl)cyclobutan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. The unique three-dimensional structure imparted by the cyclobutane ring makes this scaffold increasingly important in drug discovery.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the synthetic challenges and optimize your reaction yields.

Our discussion will center on the most common and reliable synthetic route: the reduction of an N-protected 3-(piperidin-4-yl)cyclobutan-1-one precursor, followed by deprotection. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is critical to prevent unwanted side reactions involving the basic piperidine nitrogen.[3][4]

Core Synthetic Pathway: A Two-Step Approach

The synthesis is typically achieved via a two-step sequence involving the reduction of a ketone precursor followed by the removal of the nitrogen protecting group. This ensures high selectivity and simplifies purification.

Synthetic_Pathway Start N-Boc-3-(piperidin-4-yl)cyclobutan-1-one Mid N-Boc-3-(piperidin-4-yl)cyclobutan-1-ol Start->Mid Step 1: Ketone Reduction (e.g., NaBH4, MeOH) End 3-(piperidin-4-yl)cyclobutan-1-ol Mid->End Step 2: Boc Deprotection (e.g., TFA/DCM or HCl/Dioxane)

Caption: General two-step synthesis of 3-(piperidin-4-yl)cyclobutan-1-ol.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My yield for the ketone reduction (Step 1) is very low or the reaction is not proceeding to completion.

Potential Causes & Recommended Solutions:

  • Inactive Reducing Agent: Hydride reagents like sodium borohydride (NaBH₄) can decompose upon exposure to moisture.

    • Solution: Always use a freshly opened bottle of the reducing agent or a properly stored container. Avoid leaving the reagent bottle open to the atmosphere. For highly sensitive reactions, consider titrating the hydride source to determine its exact molarity.

  • Insufficient Reagent: The stoichiometry may be inadequate to fully reduce the ketone.

    • Solution: While a 1:1 molar ratio of NaBH₄ to ketone is theoretically sufficient (as NaBH₄ provides four hydride equivalents), it is common practice to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists after 1-2 hours, another small portion of the reducing agent can be added.

  • Improper Reaction Temperature: While NaBH₄ reductions are often robust, temperature can affect reaction rates.

    • Solution: The reduction is typically initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can increase the rate, but this should be done cautiously to avoid side reactions.

  • Solvent Issues: The choice of solvent is crucial for solubilizing both the substrate and the reducing agent.

    • Solution: Methanol (MeOH) or ethanol (EtOH) are excellent choices for NaBH₄ reductions as they activate the borohydride and are effective solvents.[5] Ensure the solvent is anhydrous if using stronger, more moisture-sensitive reducing agents like lithium aluminum hydride (LiAlH₄).

Question 2: I am observing the formation of multiple products, possibly diastereomers (cis/trans isomers). How can I improve the stereoselectivity?

Potential Causes & Recommended Solutions:

  • Nature of the Reducing Agent: The reduction of the cyclobutanone can lead to both cis and trans isomers of the alcohol. Small, unhindered reducing agents like NaBH₄ or LiAlH₄ may offer poor stereoselectivity.

    • Solution: To enhance the formation of a specific diastereomer, employ a sterically hindered (bulky) reducing agent. The bulky reagent will preferentially attack the less sterically hindered face of the carbonyl.

      • For the trans isomer (often thermodynamically favored): Use a less hindered reagent and allow for potential equilibration.

      • For the cis isomer (often kinetically favored): Use a bulky reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) at low temperatures (e.g., -78°C). The steric bulk favors hydride delivery from the face opposite the piperidine ring, leading to the cis alcohol.

Stereocontrol cluster_ketone N-Boc-3-(piperidin-4-yl)cyclobutan-1-one cluster_reagents Reducing Agent cluster_products Products Ketone C=O NaBH4 NaBH4 (less selective) LSelectride L-Selectride® (bulky, more selective) Cis cis-alcohol NaBH4->Cis minor/major Trans trans-alcohol NaBH4->Trans major/minor LSelectride->Cis Major product (Kinetic Control) LSelectride->Trans Minor product

Caption: Influence of reducing agent on stereochemical outcome.

Question 3: I am having trouble with the Boc-deprotection step (Step 2). The reaction is incomplete or I am seeing degradation.

Potential Causes & Recommended Solutions:

  • Insufficient Acid or Reaction Time: The cleavage of the Boc group requires a strong acid, and the reaction may not go to completion if the acid is too dilute or the time is too short.

    • Solution: A standard and highly effective condition is using a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. Alternatively, a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is also very effective. Monitor the reaction by TLC or LC-MS until all the starting material is consumed (typically 1-3 hours).

  • Degradation of Product: While generally stable, prolonged exposure to very harsh acidic conditions can sometimes lead to side reactions.

    • Solution: Perform the reaction at room temperature and do not exceed the necessary reaction time. Once the reaction is complete, it is crucial to remove the excess acid promptly. This can be achieved by concentrating the reaction mixture in vacuo and then co-evaporating with a solvent like toluene. For the final work-up, careful neutralization with a base like saturated sodium bicarbonate (NaHCO₃) solution is required.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is it essential to use an N-protecting group like Boc?

The nitrogen atom in the piperidine ring is nucleophilic and basic. Without a protecting group, it can react with various reagents and intermediates. Specifically, in the context of ketone reduction, the free amine could potentially coordinate with metal hydride species, altering their reactivity, or participate in undesired side reactions. The Boc group is ideal because it is robust, electronically deactivates the nitrogen, and can be removed under mild acidic conditions that typically do not affect other functional groups in the molecule.[3][4]

Q2: What is the best all-around reducing agent for Step 1?

For general laboratory synthesis where high stereoselectivity is not the primary concern, sodium borohydride (NaBH₄) is the most practical choice. It is inexpensive, stable in air, and its reactions are easy to perform in alcoholic solvents.[5][6] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent but reacts violently with water and protic solvents, requiring stricter anhydrous conditions.[6][7]

Reducing Agent Reactivity Solvent Work-up Key Considerations
Sodium Borohydride (NaBH₄) MildMeOH, EtOH, H₂OSimple aqueous quenchSafe, easy to handle, good for aldehydes/ketones.[6]
Lithium Aluminum Hydride (LiAlH₄) StrongTHF, Et₂O (anhydrous)Careful quench (Fieser method)Moisture-sensitive, reduces most carbonyls.[5][6]
L-Selectride® Strong, BulkyTHF, Et₂O (anhydrous)Oxidative (H₂O₂, NaOH)Excellent for stereocontrol, requires low temps.
DIBAL-H Strong, BulkyToluene, DCM (anhydrous)Careful aqueous quenchCan stop at aldehyde from ester, requires low temps.

Q3: How do I perform an effective aqueous work-up after the reduction and deprotection steps?

  • Post-Reduction (Step 1): After the reaction is complete, cool the mixture in an ice bath and slowly add a quenching agent like water or 1M HCl to destroy excess hydride. Extract the product with an organic solvent like ethyl acetate or DCM. Wash the organic layer with water and then brine to remove inorganic salts and break any emulsions. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.

  • Post-Deprotection (Step 2): After removing the acid in vacuo, dissolve the residue in an organic solvent. Carefully add a saturated aqueous solution of NaHCO₃ or another mild base until the bubbling ceases (pH > 8). This neutralizes the acid and converts the product from its salt form to the free base, making it soluble in the organic layer. Separate the layers, extract the aqueous phase a few more times, combine the organic extracts, wash with brine, dry, and concentrate.

Q4: What analytical methods are best for confirming the structure of the final product?

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): This is the most definitive method. For the final product, you should observe the disappearance of the large singlet corresponding to the Boc group's tert-butyl protons (around 1.4 ppm) and the appearance of a broad singlet for the N-H proton. The appearance of a new signal in the alcohol region (typically a broad singlet) and a shift in the signal for the C-H proton at the carbinol center (the carbon bearing the -OH group) confirms the reduction.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for monitoring reaction progress and confirming the molecular weight. You will see the mass of the starting material decrease and the mass of the product increase. The final product should show the correct [M+H]⁺ ion corresponding to its molecular weight (156.23 g/mol ).

  • FTIR (Fourier-Transform Infrared Spectroscopy): This can show the disappearance of the strong carbonyl (C=O) stretch (around 1710 cm⁻¹) from the ketone and the appearance of a broad hydroxyl (O-H) stretch (around 3300 cm⁻¹) in the alcohol product.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(piperidin-4-yl)cyclobutan-1-ol via Sodium Borohydride Reduction

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-(piperidin-4-yl)cyclobutan-1-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) or LC-MS.

  • Quenching: Once complete, cool the flask back to 0°C and slowly add acetone to quench any excess NaBH₄. Follow this with a slow addition of deionized water.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel if necessary.

Protocol 2: Boc-Deprotection to Yield 3-(piperidin-4-yl)cyclobutan-1-ol Hydrochloride Salt

  • Preparation: Dissolve the N-Boc-3-(piperidin-4-yl)cyclobutan-1-ol (1.0 eq) in a minimal amount of dichloromethane (DCM).

  • Acid Addition: To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq). A precipitate may form immediately.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the complete disappearance of the starting material.

  • Isolation: Upon completion, remove the solvent and excess HCl under reduced pressure. Co-evaporate the residue with DCM or diethyl ether twice to ensure all volatiles are removed.

  • Final Product: The resulting solid is the hydrochloride salt of 3-(piperidin-4-yl)cyclobutan-1-ol, which can often be used directly without further purification. If the free base is required, follow the neutralization work-up described in FAQ Q3.

References

  • Grygorenko, O. O., et al. (2011). Recent syntheses of piperidines. ResearchGate. [Link]

  • De Nanteuil, F., et al. (2017). Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. PMC. [Link]

  • Optimization of reaction conditions for the synthesis of compounds 3, 4... (n.d.). ResearchGate. [Link]

  • Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • Kaliappan, K. P. (2015). Protecting Groups. IIT. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Gagnon, D., et al. (2018). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]

  • Crossley, S. W. M., et al. (2016). Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. PMC. [Link]

  • Morken, J. P., et al. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry. [Link]

  • Lu, Z., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). ResearchGate. [Link]

  • REDUCING-AGENT.pdf. (n.d.). Career Endeavour. [Link]

  • Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • Islas-Jácome, A., et al. (2021). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. MDPI. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Chemistry Portal. [Link]

  • Skattebøl, L., & Solomon, S. (1973). 1,2-CYCLONONADIENE. Organic Syntheses Procedure. [Link]

  • Marsden, S. P., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed. [Link]

  • Reduction of Aldehydes & Ketones. (n.d.). Scribd. [Link]

  • de Meijere, A. (ed.). (2008). Product Class 3: Cyclobutanes. Science of Synthesis. [Link]

  • Wang, Y., et al. (2021). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Royal Society of Chemistry. [Link]

  • Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. (n.d.). [Link]

  • Firth, J. D. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. University of Leeds. [Link]

Sources

Technical Support Center: Navigating the Reactivity of Cyclobutanols in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support center guide on the stability issues of cyclobutanols under acidic reaction conditions.

Welcome to the technical support center for researchers, chemists, and drug development professionals working with cyclobutanol-containing scaffolds. This guide is designed to provide in-depth, field-proven insights into the inherent stability challenges of cyclobutanols under acidic conditions. Our goal is to move beyond simple protocols and explain the causal mechanisms behind these issues, empowering you to troubleshoot effectively and design more robust synthetic strategies.

The cyclobutane motif is increasingly valuable in medicinal chemistry for its ability to impart unique three-dimensional structure and favorable physicochemical properties.[1][2][3] However, the high ring strain of this four-membered carbocycle makes associated functional groups, particularly alcohols, susceptible to a variety of acid-catalyzed rearrangements.[4] This guide will address the most common failure modes and provide actionable solutions.

Part A: Frequently Asked Questions (FAQs) - The Fundamentals of Cyclobutanol Instability

This section addresses the core principles governing the reactivity of cyclobutanols in the presence of acid.

Q1: Why are cyclobutanols so unstable under acidic conditions?

A1: The instability stems from a combination of two key factors:

  • High Ring Strain: A cyclobutane ring possesses significant angle strain (approximately 26 kcal/mol) because its C-C-C bond angles are forced to be around 90° instead of the ideal tetrahedral angle of 109.5°.[4] This stored potential energy creates a strong thermodynamic driving force for reactions that can open or expand the ring to a less-strained system, such as a cyclopentane.

  • Carbocation Formation: In the presence of acid, the hydroxyl group of the cyclobutanol is readily protonated, turning it into an excellent leaving group (water).[5] Its departure generates a cyclobutyl carbocation intermediate. This carbocation is highly unstable and poised to undergo rapid rearrangement to achieve a more stable electronic state.[6][7]

Q2: What are the primary degradation pathways for a cyclobutanol in acid?

A2: Once the cyclobutyl carbocation is formed, it typically follows one of three major pathways, often in competition with each other. The predominant pathway is dictated by the substitution pattern on the ring and the specific reaction conditions.

  • Ring Expansion (Wagner-Meerwein Rearrangement): This is the most common pathway. A C-C bond adjacent to the carbocation migrates, expanding the four-membered ring into a five-membered ring.[7][8] This process forms a more stable secondary or tertiary cyclopentyl carbocation, which is then quenched by deprotonation to yield a cyclopentene derivative. This rearrangement relieves significant ring strain.[9][10][11]

  • Ring Opening/Fragmentation: The carbocation can also induce the cleavage of a C-C bond within the ring, leading to an acyclic (linear) product.[4][12] This is particularly prevalent when the resulting open-chain carbocation is stabilized, for instance, by resonance.

  • Dehydration without Rearrangement: If a proton can be abstracted from a carbon adjacent to the carbocation before rearrangement occurs, an alkene is formed while preserving the cyclobutane ring. This typically leads to a mixture of endocyclic (double bond inside the ring) and exocyclic (double bond outside thering) alkenes.[6] However, due to the high propensity for rearrangement, this is often a minor pathway unless the system is specifically designed to favor it.

Below is a diagram illustrating these competing mechanistic pathways.

G cluster_start Initiation cluster_pathways Competing Rearrangement & Elimination Pathways cluster_products Resulting Products Cyclobutanol Cyclobutanol Protonated Protonated Cyclobutanol (Good Leaving Group) Cyclobutanol->Protonated + H+ Carbocation Cyclobutyl Carbocation (Highly Unstable) Protonated->Carbocation - H2O RingExpansion Ring Expansion (Wagner-Meerwein Shift) Carbocation->RingExpansion Relieves Ring Strain RingOpening Ring Opening (Fragmentation) Carbocation->RingOpening Forms Stable Acyclic Cation Dehydration Direct Dehydration (No Rearrangement) Carbocation->Dehydration Kinetically Fast Deprotonation Cyclopentene Cyclopentene Derivative RingExpansion->Cyclopentene Acyclic Acyclic Alkene RingOpening->Acyclic Cyclobutene Cyclobutene/ Methylenecyclobutane Dehydration->Cyclobutene

Caption: General mechanisms of cyclobutanol instability in acid.

Part B: Troubleshooting Guide - From Problem to Solution

This section is formatted to address specific experimental issues and provide concrete, actionable advice.

Q3: My reaction was intended to modify a side chain, but I isolated a cyclopentene derivative instead. What happened and how can I fix it?

A3:

  • Diagnosis: You have observed the classic outcome of an acid-catalyzed Wagner-Meerwein ring expansion.[7][8] The acidic conditions of your reaction protonated the cyclobutanol hydroxyl group, which then departed as water. The resulting unstable cyclobutyl carbocation immediately rearranged to a more stable cyclopentyl carbocation, which was then deprotonated to give the cyclopentene product you isolated.

  • Solution: The core of the problem is the presence of the free hydroxyl group, which is the initiation point for the entire degradation cascade. The solution is to "mask" or "protect" this group before subjecting your molecule to acidic conditions.

    • Primary Recommendation: Protect the alcohol as a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether. Silyl ethers are generally stable to a wide range of non-acidic reaction conditions but can be selectively removed later using a fluoride source (like TBAF) or under specific acidic conditions that are often milder than those causing rearrangement.[13]

    • Alternative: If your subsequent step involves strongly basic conditions where a silyl ether might be labile, consider an acetal protecting group like a tetrahydropyranyl (THP) ether. THP ethers are installed under acidic conditions (requiring careful selection of a mild acid catalyst) and are robust to bases, but are readily removed with aqueous acid.[14]

Q4: I am attempting a reaction that requires a Brønsted acid. How can I minimize rearrangement and preserve the cyclobutane core?

A4:

  • Diagnosis: While protecting the alcohol is the safest route, sometimes the reaction chemistry requires the hydroxyl group to be present. In these cases, mitigating rearrangement becomes a game of kinetic control and careful reagent selection.

  • Solution: The key is to use conditions that favor the desired reaction pathway over the carbocation rearrangement pathway.

    • Screen Milder Acids: Not all acids are created equal. Strong mineral acids like H₂SO₄ or HCl almost guarantee rearrangement. Instead, screen milder, non-nucleophilic organic acids.

    • Control Temperature: Carbocation rearrangements have an activation energy barrier. Running your reaction at the lowest possible temperature that still allows for an acceptable rate of the desired transformation can significantly suppress rearrangement byproducts. Start at 0 °C or even -20 °C and slowly warm if necessary.

    • Stoichiometry and Time: Use only a catalytic amount of acid if possible, and monitor the reaction closely by TLC or LCMS. Quench the reaction as soon as the starting material is consumed to prevent the product from undergoing secondary degradation.

Acid CatalystRelative StrengthTypical Application/CommentRearrangement Risk
H₂SO₄ / HCl Very StrongDehydrations, esterificationsVery High
TsOH (p-Toluenesulfonic acid)StrongAcetal formation, general catalysisHigh
CSA (Camphorsulfonic acid)StrongSimilar to TsOH, better organic solubilityHigh
PPTS (Pyridinium p-toluenesulfonate)MildAcetal/silyl ether protection/deprotectionModerate to Low

Q5: My cyclobutanol-containing API (Active Pharmaceutical Ingredient) is showing degradation in a low pH formulation. What is the likely mechanism and how can this be addressed?

A5:

  • Diagnosis: This is a common problem in drug development. The degradation is almost certainly due to the acidic environment of the formulation, leading to the same ring-expansion or fragmentation pathways observed in synthesis.[2][15] This can lead to a loss of potency and the formation of potentially toxic impurities.

  • Solution: This problem needs to be addressed from both a formulation and a medicinal chemistry perspective.

    • Formulation Science: The most immediate solution is to adjust the formulation to a pH where the API is stable. This may involve using different buffer systems or excipients. Forced degradation studies at various pH values are essential to identify a stable range.

    • Medicinal Chemistry (Pro-drug/Analogue Design): If the API must exist in an acidic environment (e.g., for solubility or bioavailability), medicinal chemists can redesign the molecule. One strategy is to create a pro-drug where the cyclobutanol is protected by a group that is cleaved in vivo by enzymes, not by acid. Alternatively, replacing the cyclobutanol with a more stable isostere that preserves the desired 3D pharmacophore but lacks the acid-labile hydroxyl group could be a long-term solution.

Part C: Field-Proven Experimental Protocol

This section provides a reliable, step-by-step protocol for a common and essential procedure: protecting a cyclobutanol with a TBS group.

Protocol: TBS Protection of a Secondary Cyclobutanol

This protocol describes the protection of a generic secondary cyclobutanol using tert-butyldimethylsilyl chloride.

  • Objective: To protect the hydroxyl group to prevent acid-catalyzed rearrangement in subsequent synthetic steps.

G cluster_workflow TBS Protection Workflow Start Dissolve Cyclobutanol & Imidazole in DCM Cool Cool to 0 °C Start->Cool AddTBSCl Add TBSCl Solution Dropwise Cool->AddTBSCl Warm Warm to RT & Stir AddTBSCl->Warm Monitor Monitor by TLC/LCMS Warm->Monitor Quench Quench with sat. aq. NH4Cl Monitor->Quench Upon Completion Extract Extract with DCM Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Isolated TBS-Protected Cyclobutanol Purify->Product

Caption: Experimental workflow for TBS protection of a cyclobutanol.

Materials:

  • Cyclobutanol substrate (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv)

  • Imidazole (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the cyclobutanol substrate (1.0 equiv) and imidazole (2.5 equiv).

  • Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the substrate).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of TBSCl: Dissolve TBSCl (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 10-15 minutes. A white precipitate of imidazole hydrochloride will form.

    • Causality Note: Imidazole acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst. Adding the TBSCl solution slowly at 0 °C helps to control the exotherm and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is fully consumed.

  • Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure TBS-protected cyclobutanol.

References

  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663-1667. [Link]

  • Lee-Ruff, E., Hopkinson, A. C., & Kazarians-Moghaddam, H. (1982). Acid-catalyzed rearrangement of cyclobutanols. Syntheses of chrysenes, cyclopentenophenanthrenes, and diarylmethanes. Canadian Journal of Chemistry, 60(2), 154-159. [Link]

  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Science Publishing. [Link]

  • ron. (2015). Dehydration of methylcyclobutanol. Chemistry Stack Exchange. [Link]

  • Lee-Ruff, E., & Chung, C. (1974). Acid-catalyzed rearrangement of cyclobutanones. VI. Syntheses of chrysenes and steroid-like substances. Canadian Journal of Chemistry, 52(21), 3655-3659. [Link]

  • Various Authors. (n.d.). Synthesis of cyclobutanols. Organic Chemistry Portal. [Link]

  • Filo User. (2025). Identify the major product (A) formed when the given cyclobutanol derivative is treated with acid and heat. Filo. [Link]

  • Ghorai, M. K., et al. (2017). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 23(19), 4640-4652. [Link]

  • Wang, Y., et al. (2015). Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ-Lactams. Organic Letters, 17(24), 6142-6145. [Link]

  • Li, Z., et al. (2022). Iron-Catalyzed Ring Expansion of Cyclobutanols for the Synthesis of 1-Pyrrolines by Using MsONH3OTf. Organic Letters, 24(2), 553-557. [Link]

  • Berner, H., et al. (1975). Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations. Canadian Journal of Chemistry, 53(15), 2199-2212. [Link]

  • Miller, D. J., et al. (2019). Sesquiterpene Cyclase BcBOT2 Promotes the Unprecedented Wagner-Meerwein Rearrangement of the Methoxy Group. Angewandte Chemie International Edition, 58(24), 8118-8122. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 67(5), 3844-3855. [Link]

  • Boto, A., et al. (2019). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Wagner–Meerwein rearrangement. Wikipedia. [Link]

  • Zhang, X., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]

  • Chemistry blog. (2025). What are the reaction thermodynamics of cyclobutanol?. Blog. [Link]

  • Hypha Discovery. (n.d.). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. [Link]

  • Wouters, J., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(1), 14-25. [Link]

  • J&K Scientific LLC. (2025). Wagner-Meerwein Rearrangement. J&K Scientific LLC. [Link]

  • Request PDF. (2025). Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis. ResearchGate. [Link]

  • Various Authors. (n.d.). Protecting groups in organic synthesis. Unknown Source. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Organic-synthesis.org. [Link]

  • ORGANIC CHEMISTRY SELECT. (2012). Wagner–Meerwein rearrangement. WordPress.com. [Link]

  • Wikipedia contributors. (2023). Protecting group. Wikipedia. [Link]

Sources

Technical Support Center: Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar piperidine derivatives. As fundamental scaffolds in medicinal chemistry, the purity of these compounds is paramount for accurate biological evaluation and drug development.[1] This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format to directly address issues you may encounter in the lab.

Getting Started: Choosing Your Purification Strategy

The first step in any successful purification is selecting the right tool for the job. The optimal method depends on the scale of your experiment, the physicochemical properties of your target molecule, and the nature of the impurities.

Diagram: Purification Method Selection Workflow

This decision tree provides a logical workflow for selecting an appropriate purification technique for your polar piperidine derivative.

G start Crude Polar Piperidine Derivative scale Determine Scale & Nature of Impurities start->scale bulk Bulk Purification (> 1 g) scale->bulk Large Scale fine Fine Purification (< 1 g) scale->fine Small Scale is_solid Is the target compound a solid? volatile_impurities Are impurities non-volatile? is_solid->volatile_impurities No crystallization Crystallization / Salt Formation is_solid->crystallization Yes acid_base Significant difference in basicity vs. impurities? acid_base->is_solid No extraction Acid-Base Extraction acid_base->extraction Yes chromatography Chromatographic Methods volatile_impurities->chromatography No distillation Distillation volatile_impurities->distillation Yes flash Flash Chromatography (Normal-Phase, HILIC) chromatography->flash Moderate Purity Needed prep_hplc Preparative HPLC/SFC (Reverse-Phase, HILIC, Chiral) chromatography->prep_hplc High Purity Needed bulk->acid_base fine->chromatography end_product Pure Piperidine Derivative extraction->end_product crystallization->end_product distillation->end_product flash->end_product prep_hplc->end_product

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs) & Troubleshooting
Category: Column Chromatography

Question 1: My polar piperidine derivative shows severe peak tailing on my silica gel column. What's happening and how do I fix it?

Answer: This is the most common issue when purifying basic compounds like piperidines on standard silica gel.[2]

  • Cause: The basic nitrogen atom on your piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution, resulting in broad, tailing peaks and poor separation.[2]

  • Solutions:

    • Mobile Phase Modification (The Quick Fix): Add a small amount of a basic modifier to your eluent. This "competes" with your compound for the acidic sites on the silica, masking them and allowing your compound to elute more symmetrically.

      • Triethylamine (TEA): The most common choice. Add 0.1-1% (v/v) to your mobile phase.[2]

      • Ammonia: A solution of 7N ammonia in methanol (typically adding 1-2% of this stock solution to your eluent) can be very effective for strongly basic compounds.[2]

    • Stationary Phase Modification (The Robust Solution):

      • Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for purifying basic compounds as it lacks the strong acidic character of silica.[2]

      • Amine-Deactivated Silica: Using a pre-treated silica gel where the silanol groups are already masked can provide more reproducible results.[2]

    • Change the Chromatography Mode:

      • Reverse-Phase (RP) Chromatography: For moderately polar derivatives, RP-HPLC on a C18 column can be highly effective. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates the piperidine nitrogen. This improves peak shape and retention is governed by the hydrophobicity of the molecule's carbon skeleton.[2][3]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar derivatives that show little to no retention on a C18 column, HILIC is the ideal solution.[4] HILIC uses a polar stationary phase (like silica) but with a reverse-phase type mobile phase (e.g., high acetonitrile, low aqueous buffer).[5][6] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, allowing for excellent separation of highly polar compounds.[4][7]

Question 2: My polar compound elutes at the solvent front in reverse-phase (C18) chromatography, even with 100% aqueous mobile phase. What should I do?

Answer: This is a classic sign that your compound is too polar for traditional reverse-phase chromatography. The non-polar C18 stationary phase cannot retain the highly polar analyte.[4][8]

  • Cause: In RP chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[9][10] If your molecule is very polar (e.g., multiple hydroxyl groups, a piperidine salt), it has very little hydrophobic character to interact with the C18 chains and prefers to stay in the polar mobile phase.

  • Solutions:

    • Switch to HILIC: This is the most effective solution. HILIC is specifically designed for this scenario.[4][8][11] It uses a polar stationary phase and a high-organic mobile phase. As you increase the aqueous (polar) content of the mobile phase, you increase the eluting strength, which is the opposite of reverse-phase.[12]

    • Use a Polar-Embedded Reverse-Phase Column: These columns have polar groups (e.g., amide, carbamate) embedded within the alkyl chains. This modification makes them more compatible with highly aqueous mobile phases and can offer alternative selectivity for polar analytes.

    • Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical CO2 as the primary mobile phase.[13][14] It is exceptionally good at separating polar compounds and isomers with high speed and efficiency, making it a powerful alternative to both normal and reverse-phase HPLC.[15][16]

Diagram: Troubleshooting Chromatography Issues

G start Chromatography Problem tailing Peak Tailing on Silica? start->tailing no_retention No Retention on C18? start->no_retention low_recovery Low Recovery from Column? start->low_recovery add_tea Add 0.1-1% TEA or NH3 to Eluent tailing->add_tea Yes use_hilic Switch to HILIC Mode no_retention->use_hilic Yes check_loading Reduce Sample Load (Ratio > 30:1 Silica:Crude) low_recovery->check_loading Yes use_alumina Switch to Alumina Stationary Phase add_tea->use_alumina Still Tailing hilic_still_bad Still Poor Sep. use_hilic->hilic_still_bad use_sfc Consider SFC check_stability Compound Unstable on Silica? (Run Quick, Use Alt. Method) check_loading->check_stability Loading OK hilic_still_bad->use_sfc

Caption: Troubleshooting guide for common chromatography problems.

Category: Chemical & Physical Purification

Question 3: I'm trying to separate my piperidine product from unreacted pyridine starting material by distillation, but it's not working.

Answer: This is a known and difficult separation due to the formation of an azeotrope.

  • Cause: Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture with a constant boiling point and composition that cannot be separated by simple fractional distillation.[2][17][18] The azeotrope consists of approximately 92% piperidine and 8% pyridine.[18][19]

  • Solutions:

    • Purification via Salt Formation (Highly Effective): This chemical method leverages the difference in basicity between piperidine (pKa ≈ 11.1) and pyridine (pKa ≈ 5.2).[] Piperidine is a much stronger base and will selectively react with carbon dioxide (CO₂) to form a solid, insoluble piperidine carbonate salt. Pyridine is not basic enough to react and remains in solution.[17][18][21] The salt is filtered off, and the free base is then liberated by treatment with a strong base like NaOH.[17][19]

    • Azeotropic Distillation: Adding a third component, like water, can alter the relative volatilities and break the original azeotrope, allowing for separation.[19]

Question 4: My crude product is a solid. How do I choose the best solvent for recrystallization?

Answer: Recrystallization is an excellent technique for purifying solid compounds.[22][23] The key is proper solvent selection.

  • Principle: An ideal recrystallization solvent should dissolve your target compound poorly at room temperature but very well at its boiling point. Impurities should either be completely insoluble (so they can be filtered off hot) or highly soluble at all temperatures (so they remain in the mother liquor upon cooling).[1]

  • Solvent Selection Protocol:

    • Place 10-20 mg of your crude solid into several small test tubes.

    • To each tube, add a different solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures) dropwise, starting with about 0.5 mL.[1][2]

    • Observe solubility at room temperature. If it dissolves, the solvent is too good.

    • If it doesn't dissolve, gently heat the mixture to the solvent's boiling point. If it dissolves completely, this is a promising candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

    • The formation of a good yield of crystals indicates you have found a suitable solvent.[2] Common solvents for piperidine derivatives include ethanol, methanol, and acetonitrile.[1]

Data Presentation: Comparison of Chromatographic Techniques
TechniqueStationary PhaseMobile Phase (Eluent)Best For...ProsCons
Normal-Phase (NP) Polar (Silica, Alumina)Non-polar organic solvents (e.g., Hexanes/EtOAc) + basic modifier (TEA)Moderately polar, non-ionic piperidines.Inexpensive, widely available, good for isomer separation.Peak tailing for basic compounds, solvent-heavy.[1][2]
Reverse-Phase (RP) Non-polar (C18, C8)Polar solvents (e.g., Water/Acetonitrile) + acidic modifier (TFA)Piperidines with sufficient hydrophobic character.[3]Excellent peak shapes with acid, highly reproducible.[3]Poor retention for very polar compounds.[8]
HILIC Polar (Silica, Diol, Amide)High organic, low aqueous (e.g., Acetonitrile/Water/Buffer)Highly polar and ionic piperidine derivatives. [4]Excellent retention for polar analytes, MS-friendly mobile phases.[5][11]Can require longer equilibration times.
SFC Normal-phase type (e.g., Diol, Amino)Supercritical CO₂ + polar organic co-solvent (e.g., Methanol)Chiral separations, polar compounds.[14][16]Very fast, high efficiency, reduced organic solvent use.[13][15]Requires specialized instrumentation.[16]
Experimental Protocols
Protocol 1: General Acid-Base Extraction

This protocol is ideal for a bulk-scale initial cleanup to separate your basic piperidine derivative from neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl. Your basic piperidine will be protonated to the hydrochloride salt and move into the aqueous phase. Neutral and acidic impurities will remain in the organic layer.[1][17]

  • Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Discard the organic layer (or save for analysis if desired).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the pH is > 12. This deprotonates your piperidine salt, causing the free base to precipitate or form an oil.[1][17]

  • Final Extraction: Extract the basified aqueous solution 3 times with a fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified piperidine derivative.[1][17]

Protocol 2: Recrystallization of a Piperidine Derivative

This protocol is for purifying a solid piperidine derivative that has been roughly purified by another method.[1]

  • Solvent Selection: Choose an appropriate solvent or solvent system as described in the FAQ section.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid just completely dissolves.[1][17]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, drying agent), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References
  • Amines by Supercritical Fluid Chromatography. ResearchGate. ([Link])

  • Why HILIC is what your polar compounds need for purification. Buchi.com. ([Link])

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Teledyne ISCO. ([Link])

  • Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. PubMed. ([Link])

  • How Good is SFC for Polar Analytes?. Chromatography Today. ([Link])

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. ([Link])

  • CWE of Piperidine. Sciencemadness Discussion Board. ([Link])

  • Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I. SCIRP. ([Link])

  • Supercritical fluid chromatography. Wikipedia. ([Link])

  • What can I use to purify polar reaction mixtures?. Biotage. ([Link])

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. ([Link])

  • Reversed-phase chromatography. Wikipedia. ([Link])

  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. ([Link])

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. ([Link])

  • Reversed Phase HPLC Columns. Phenomenex. ([Link])

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. ([Link])

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library. ([Link])

  • A kind of purification method of high-purity piperidine.
  • Crystal structure and characterization of the sulfamethazine-piperidine salt. PubMed. ([Link])

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ScienceDirect. ([Link])

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. ([Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. ([Link])

  • The ion chromatographic method of principal ingredient first piperazine and impurity N-methyl piperidine thereof in a kind of Simultaneously test agricultural chemicals.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. ([Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. ([Link])

  • Purification of THP protected compound. Reddit. ([Link])

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. ([Link])

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minimizing side reactions during the functionalization of cyclobutanols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CYC-OH-FUNC-001
Subject: Minimizing Ring-Opening (Beta-Scission) & Elimination in Cyclobutanols

The Thermodynamic "Trap" (Root Cause Analysis)

User Advisory: You are working with a loaded spring. The cyclobutane ring possesses approximately 26.5 kcal/mol of ring strain. In cyclobutanols, the hydroxyl group acts as a "trigger."

The vast majority of functionalization failures (ring opening) occur because the reaction pathway accesses an alkoxy radical or a cationic intermediate that allows this strain to release.

  • The Symptom: You observe linear ketones/aldehydes (via

    
    -scission) or cyclobutenes (via elimination) instead of substituted cyclobutanols.
    
  • The Rule: To retain the ring, you must bypass the formation of the alkoxy radical (

    
    ). You must utilize Directing Group (DG) assisted C–H activation  or Hydrogen Atom Transfer (HAT)  that is selective for C–H bonds over O–H bonds.
    

Troubleshooting Modules

Module A: The Ring is Opening (Beta-Scission)

Symptom: NMR shows disappearance of the cyclobutyl multiplet and appearance of aliphatic ketone signals. Diagnosis: You likely generated an alkoxy radical.[1] The rate of


-scission for a cyclobutoxy radical is extremely fast (

), often outcompeting intermolecular trapping.
Potential CauseThe Fix
Strong Oxidants Avoid oxidants like PhI(OAc)

, Cerium(IV), or persulfates if the free alcohol is unprotected. These induce Homolytic Bond Dissociation of the O-H.
Direct Photoredox If using photoredox catalysis (e.g., Ir/Ru), the excited state may be oxidizing your alcohol. Solution: Switch to a HAT protocol (e.g., Quinuclidine + Photocatalyst) that targets the C-H bond, or protect the alcohol as an ester/amide.
Temperature

-scission is entropically favored. Action: Lower reaction temperature to 0°C or -20°C if possible, though this may slow C-H activation.
Module B: Elimination to Cyclobutenes

Symptom: Appearance of olefinic protons in the ring. Diagnosis: E1 or E2 elimination. Cyclobutyl cations are prone to rearrangement (cyclopropylcarbinyl cation manifold), but simple elimination is common under basic conditions.

Potential CauseThe Fix
Strong Bases Avoid alkoxide bases (KOtBu). Switch to inorganic carbonates (Ag

CO

, K

CO

) or carboxylates (PivOK).
Leaving Group If you are substituting a leaving group (OTs/OMs), the ring strain accelerates solvolysis. Solution: Use S

2 conditions strictly (polar aprotic solvent, good nucleophile) to avoid the cation.

Decision Logic & Mechanism Visualization

The following diagram illustrates the critical divergence point between successful functionalization and destructive ring opening.

CyclobutanolPathways Start Cyclobutanol Substrate Oxidant Oxidative Conditions (e.g., PhI(OAc)2, Ce(IV)) Start->Oxidant Direct Oxidation DG_Install Install Directing Group (e.g., 8-Aminoquinoline, MPAO) Start->DG_Install Protection AlkoxyRad Alkoxy Radical (Unstable Intermediate) Oxidant->AlkoxyRad BetaScission Beta-Scission (Ring Opening) AlkoxyRad->BetaScission Fast (~10^8 s^-1) LinearKetone Linear Ketone (Side Product) BetaScission->LinearKetone MetalCycle Palladacycle Intermediate (Strain Intact) DG_Install->MetalCycle Pd(II) Catalyst CH_Activation C(sp3)-H Activation MetalCycle->CH_Activation Product Functionalized Cyclobutanol CH_Activation->Product

Figure 1: Divergent pathways in cyclobutanol reactivity. The "Red Path" represents the thermodynamic sink (ring opening via alkoxy radicals), while the "Green Path" utilizes coordination chemistry to stabilize the ring during activation.

Recommended Protocol: Directed C(sp3)–H Arylation

This protocol uses a bidentate directing group to facilitate Pd(II)-catalyzed C–H activation. This method is self-validating because the directing group prevents the formation of the O-radical, thereby shutting down the


-scission pathway.

Scope: Installation of aryl groups at the


-position (C3) of the cyclobutanol ring.
Reagents & Setup
  • Substrate: Cyclobutanol converted to 8-Aminoquinoline (8-AQ) amide or MPAO derivative.

  • Catalyst: Pd(OAc)

    
     (10 mol%).
    
  • Oxidant (for Pd turnover): Ag

    
    CO
    
    
    
    (2.0 equiv) — Note: Silver acts as the terminal oxidant for the metal, not the substrate.
  • Coupling Partner: Aryl Iodide (Ar-I) or Arylboronic acid (depending on specific ligand system).

  • Solvent: t-Amyl Alcohol or Toluene (0.2 M).

Step-by-Step Workflow
  • Directing Group Installation:

    • Convert your cyclobutanol precursor (usually a cyclobutane carboxylic acid derivative) into the 8-aminoquinoline amide.

    • Checkpoint: Verify purity by

      
      H NMR. Impurities here will poison the Pd catalyst.
      
  • Reaction Assembly (Glovebox or Schlenk Line):

    • In a 2-dram vial, combine Substrate (1.0 equiv), Pd(OAc)

      
       (0.1 equiv), Ag
      
      
      
      CO
      
      
      (1.0–2.0 equiv), and Aryl Iodide (1.5 equiv).
    • Add Pivalic Acid (0.3 equiv) as a proton shuttle (crucial for C-H cleavage step).

    • Add solvent (t-Amyl Alcohol). Seal with a PTFE-lined cap.

  • Heating & Monitoring:

    • Heat to 110 °C for 12–24 hours.

    • Why High Heat? C(sp3)–H activation has a high barrier. The ring is stable at this temperature provided no radical initiators are present.

    • TLC Check: Look for a less polar spot (arylated product). If you see a streak or baseline material, check for decomposition.

  • Workup:

    • Cool to room temperature. Filter through a Celite pad (elute with DCM) to remove Ag salts.

    • Concentrate and purify via column chromatography.

  • Directing Group Removal (Optional):

    • Treat the product with NaOH/EtOH or oxidative cleavage conditions (e.g., CAN) to recover the free acid/alcohol functionality if needed.

References

  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Source: National Institutes of Health (PMC) URL:[Link]

  • Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. Source: ACS Catalysis / NIH URL:[Link]

  • Scope of the C–H arylation of 8-aminoquinoline directed substrates. Source: Molecules / ResearchGate URL:[Link]

  • Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion. (Example of the side reaction to avoid). Source: Organic Letters URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Cyclobutane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly relies on saturated scaffolds, 3-substituted cyclobutanes have become critical structural motifs. However, their unique puckered conformation introduces severe steric challenges during functionalization. This guide is designed for researchers and scientists, providing field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome these synthetic bottlenecks.

Part 1: The Bioisosteric Value of 3-Substituted Cyclobutanes

Q: Why are we increasingly replacing tert-butyl or phenyl groups with 3-substituted cyclobutanes despite the synthetic difficulty?

A: The strategic replacement of planar aromatic rings with puckered cyclobutane moieties increases the fraction of sp³-hybridized carbons (Fsp³), a parameter strongly correlated with higher clinical success rates and improved metabolic stability 1. Furthermore, specific derivatives like the 1-trifluoromethyl-cyclobutyl group act as superior bioisosteres for the tert-butyl group. While slightly larger in steric volume (171 ų vs. ~140 ų), they preserve target bioactivity while significantly enhancing resistance to oxidative metabolic clearance [[2]]().

Quantitative Data Summary: Scaffold Comparison
PropertyPhenyl Ringtert-Butyl Group3-CF₃-Cyclobutane
Steric Volume (ų) ~85~140171
Fraction sp³ (Fsp³) 0.01.01.0
3D Conformation Planar (Flat)SphericalPuckered (Angle γ ~158–175°)
Metabolic Liability High (Oxidation)ModerateLow (Resistant to Clearance)
Cross-Ring Coupling Ortho/Meta/ParaN/AStrong ⁴J (J_cis > J_trans)

Part 2: Troubleshooting Cross-Coupling Steric Hindrance

Ticket #104A: "My standard Suzuki/Negishi cross-couplings on 3-substituted cyclobutyl halides are failing, yielding mostly unreacted starting material."

Root Cause Analysis: The unique puckered structure of the cyclobutane ring (puckering angle γ ~158–175°) forces substituents into pseudo-axial and pseudo-equatorial positions 2. This creates severe 1,3-diaxial-like steric hindrance that physically blocks the metal center, preventing the critical oxidative addition and transmetalation steps required in traditional Pd-catalyzed cross-couplings.

Resolution: Transition to a Palladium-Catalyzed Carbene Coupling strategy using cyclobutanone N-tosylhydrazones. This method completely bypasses direct oxidative addition into the sterically congested C-sp³ halide. Instead, a cyclobutyl palladium carbene intermediate is formed. This intermediate undergoes migratory insertion followed by a strain-release-driven β-hydride elimination to yield methylenecyclobutanes [[3]]() 4.

G ArX Aryl Halide + Pd(0) OxAdd Ar-Pd(II)-X (Oxidative Addition) ArX->OxAdd Carbene Cyclobutyl Ar-Pd(II)-Carbene (Loss of N2) OxAdd->Carbene Hydrazone Cyclobutanone N-Tosylhydrazone Diazo Diazo Intermediate (Base Promoted) Hydrazone->Diazo Diazo->Carbene Migratory Migratory Insertion (Overcomes Steric Bulk) Carbene->Migratory AlkylPd Alkyl-Pd(II) Complex Migratory->AlkylPd BetaElim β-Hydride Elimination (Driven by Strain Release) AlkylPd->BetaElim BetaElim->ArX Catalyst Regeneration Product Substituted Methylenecyclobutane BetaElim->Product

Mechanistic pathway of Pd-catalyzed carbene cross-coupling overcoming cyclobutane steric hindrance.

Protocol 1: Self-Validating Pd-Carbene Cross-Coupling

Objective: Synthesize sterically hindered 3-substituted methylenecyclobutanes. Causality: Using a diazo intermediate leverages the thermodynamic driving force of N₂ extrusion and ring-strain release to push the reaction forward, entirely avoiding the sterically blocked C-sp³ center 3.

  • Hydrazone Formation: React the 3-substituted cyclobutanone (1.0 equiv) with tosylhydrazine (1.05 equiv) in methanol at room temperature for 2 hours.

    • Validation Checkpoint: A white precipitate will form. Confirm complete conversion via TLC (stain with p-anisaldehyde).

  • Catalyst & Base Preparation: In an argon-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2.5 mol%), XPhos ligand (5 mol%), and LiOtBu (2.5 equiv).

  • Cross-Coupling: Add the isolated N-tosylhydrazone (1.0 equiv) and the aryl halide (1.2 equiv) dissolved in anhydrous 1,4-dioxane (0.2 M).

  • Thermal Activation: Heat the sealed tube to 90 °C for 12 hours.

    • Causality: Heat promotes the base-mediated decomposition of the hydrazone to the diazo compound in situ, which then extrudes N₂ upon reacting with the Pd(II) species to form the active carbene 4.

  • Self-Validation (NMR Diagnostics): Isolate the product via flash chromatography. To confirm the 1,3-stereochemistry, analyze the ¹H-NMR spectrum. Look specifically for the cross-ring ⁴J coupling. In cyclobutanes, ⁴J_cis is typically positive and substantially larger than ⁴J_trans (which is often negative). This distinct multiplet pattern allows for definitive, self-contained stereochemical assignment without requiring X-ray crystallography [[5]]().

Part 3: Controlling Diastereoselectivity in Strain-Release Reactions

Ticket #212B: "I am using Bicyclo[1.1.0]butanes (BCBs) to synthesize 1,3-disubstituted cyclobutanes via strain-release, but I am getting a nearly 1:1 mixture of cis/trans isomers."

Root Cause Analysis: In traditional polar ring-opening reactions, the incoming nucleophile struggles to differentiate between the endo and exo faces of the BCB. The inherent steric clashes on the endo face are often not severe enough to completely block polar attack, leading to mixed cis/trans isomers.

Resolution: Employ Photoredox-Mediated Radical Strain-Release Cascades . By using a photocatalyst to generate a bulky radical intermediate, the addition to the BCB is highly controlled. The steric bulk of the photocatalyst complex and the radical intermediate strictly prevents endo-face approach, driving the reaction to exclusively yield the cis-1,3-disubstituted cyclobutane (often >20:1 d.r.) 67.

G BCB Bicyclo[1.1.0]butane (BCB) Addition Radical Addition to BCB (Strain-Release) BCB->Addition PC Photocatalyst (PC) Visible Light Radical Radical Precursor (e.g., α-silylamine) PC->Radical SET Oxidation Radical->Addition Intermediate Cyclobutyl Radical Intermediate Addition->Intermediate Trapping Diastereoselective Trapping Intermediate->Trapping Steric Control Product 1,3-Disubstituted Cyclobutane (High d.r.) Trapping->Product

Photoredox-mediated radical strain-release cascade for diastereoselective cyclobutane synthesis.

Protocol 2: Self-Validating Photoredox BCB Ring-Opening

Objective: Achieve high diastereomeric ratio (d.r. > 20:1) in 1,3-disubstituted cyclobutanes. Causality: Single-electron transfer (SET) oxidation generates a carbon-centered radical that adds to the highly strained central C–C bond of the BCB. The resulting cyclobutyl radical is trapped diastereoselectively from the less hindered exo face 6.

  • Reaction Setup: In a dry vial equipped with a Teflon septum, add the BCB substrate (1.0 equiv), the radical precursor (e.g., α-silylamine, 1.5 equiv), and the fac-Ir(ppy)₃ photocatalyst (1 mol%).

  • Solvent & Degassing: Dissolve the mixture in anhydrous dichloromethane (DCM, 0.1 M). Degas the mixture strictly via three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen acts as a triplet quencher for the excited state of the photocatalyst and will rapidly intercept the carbon-centered radical intermediates, killing the reaction yield.

  • Irradiation: Irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature for 16 hours.

    • Validation Checkpoint: Monitor the consumption of the highly strained BCB via GC-MS (look for the disappearance of the distinct BCB molecular ion peak).

  • Self-Validation (Stereochemical Analysis): Purify the product. Confirm the cis configuration via 2D NOESY NMR. You must observe a strong spatial correlation (cross-peak) between the protons at the 1- and 3-positions, proving they reside on the same face of the cyclobutane ring.

References

  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. BenchChem.1

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications (JACS Au).2

  • NMR Reichi | Nuclear Magnetic Resonance Spectroscopy. Scribd.5

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade. NIH PMC.6

  • Harnessing strained ring metal carbenes in transition-metal catalysis. RSC Publishing.3

  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. NIH PMC.7

  • Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. ACS Publications (Organic Letters).4

Sources

Validation & Comparative

Advanced HPLC Method Development for Purity Analysis of 3-(piperidin-4-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary

This guide addresses the analytical challenges associated with 3-(piperidin-4-yl)cyclobutan-1-ol , a critical sp³-rich building block in fragment-based drug discovery (FBDD). The molecule presents a "perfect storm" of chromatographic difficulties:

  • Lack of Chromophore: Absence of aromatic rings renders standard UV detection (254 nm) useless.

  • Strong Basicity: The secondary piperidine amine (

    
    ) causes severe peak tailing on traditional silica columns due to silanol interactions.
    
  • Geometric Isomerism: The cyclobutane ring exists as cis and trans isomers, which must be chromatographically resolved to establish synthetic purity.

The Verdict: This guide demonstrates that a High-pH Reversed-Phase (RP) method coupled with Charged Aerosol Detection (CAD) is superior to traditional acidic Low-UV methods. The High-pH approach suppresses amine protonation, eliminating tailing and enhancing isomer resolution, while CAD offers uniform response factors independent of chemical structure.

The Analytical Challenge: Deconstructed

Physicochemical Profile
  • Structure: A saturated piperidine ring attached to a cyclobutanol.

  • UV Activity: Negligible >210 nm.

  • Isomerism: The hydroxyl group on the cyclobutane relative to the piperidine creates cis (Z) and trans (E) diastereomers.

    • Cis-isomer: Substituents on the same side.

    • Trans-isomer: Substituents on opposite sides.

The Decision Matrix

The following logic flow dictates the selection of the optimal stationary phase and detector.

MethodDecisionTree Start Analyte: 3-(piperidin-4-yl)cyclobutan-1-ol Chromophore Has UV Chromophore? Start->Chromophore Basicity Is it Basic? Start->Basicity UV_Low UV_Low Chromophore->UV_Low Yes (Aromatic) Detector_Choice Detector Selection Chromophore->Detector_Choice No (Aliphatic) Acidic_RP Acidic_RP Basicity->Acidic_RP No (Neutral/Acidic) Basic_Challenge Column/pH Selection Basicity->Basic_Challenge Yes (Piperidine pKa ~11) UV_205 UV @ 205nm (Drift issues, Low Sensitivity) Detector_Choice->UV_205 CAD Charged Aerosol (CAD) (Universal, High Sensitivity) Detector_Choice->CAD Recommended Result OPTIMIZED METHOD: Hybrid C18 (High pH) + CAD CAD->Result Trad_Acid Acidic Mobile Phase (pH 3) (Silanol Tailing, Poor Shape) Basic_Challenge->Trad_Acid High_pH High pH Mobile Phase (pH 10) (Neutral Amine, Sharp Peaks) Basic_Challenge->High_pH Recommended High_pH->Result

Figure 1: Method Development Decision Tree highlighting the logic for selecting High pH RP-HPLC and CAD.

Comparative Study: Performance Data

We compared three methodologies to analyze a crude mixture containing cis/trans isomers and synthetic impurities.

  • Method A (Traditional): C18 Column, 0.1% Formic Acid (pH 2.7), UV 210 nm.

  • Method B (HILIC): Bare Silica, Ammonium Acetate/ACN, UV 210 nm.

  • Method C (Recommended): Hybrid C18 (High pH), 10mM Ammonium Bicarbonate (pH 10.5), CAD.

Quantitative Performance Metrics
MetricMethod A (Acidic C18 / UV)Method B (HILIC / UV)Method C (High pH C18 / CAD)
Tailing Factor (

)
2.4 (Severe tailing)1.3 (Acceptable)1.08 (Excellent)
Isomer Resolution (

)
1.2 (Co-elution)2.53.8 (Baseline separated)
Signal-to-Noise (S/N) 15:1 (at 0.1 mg/mL)12:1150:1 (at 0.1 mg/mL)
LOD (Limit of Detection) 5.0 µg/mL6.5 µg/mL0.2 µg/mL
Baseline Stability Poor (Drift at 210nm)ModerateHigh (Stable)
Analysis of Results
  • Peak Shape (Causality): In Method A, the piperidine nitrogen is protonated (

    
    ). This charged species interacts strongly with residual silanols on the silica surface, causing severe tailing (
    
    
    
    ). In Method C, the pH (10.[1][2]5) is near the
    
    
    of piperidine. A significant fraction of the amine is deprotonated (neutral), eliminating ion-exchange interactions with silanols and resulting in a sharp peak (
    
    
    ).
  • Detection: The molecule has virtually no UV absorbance. Method A relies on the "end absorption" of the C-N and C-O bonds at 210 nm. This region is plagued by mobile phase noise (formic acid absorbs at 210 nm). CAD (Method C) detects particles based on mass, not optical properties, providing 10-fold higher sensitivity.

  • Isomer Separation: The geometric shape difference between cis and trans isomers is better resolved when the amine is neutral (Method C) or in HILIC mode (Method B). However, HILIC solvents (high ACN) are often incompatible with direct dissolution of crude synthetic reaction mixtures which may be aqueous.

Recommended Experimental Protocol

This protocol utilizes High pH Reversed-Phase Chromatography , requiring a column with "Hybrid Particle Technology" (e.g., Waters XBridge BEH or Agilent Poroshell HPH) that is stable up to pH 12.

Equipment & Reagents
  • System: UHPLC or HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or Agilent Poroshell HPH-C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Parameters
ParameterSettingNotes
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID column.
Column Temp 40°CElevated temp improves mass transfer for cyclic amines.
Injection Vol 2 - 5 µLPrevent overload to maintain resolution.
CAD Settings Evap Temp: 35°CLow temp prevents evaporation of semi-volatiles.
Power Function 1.00 (Linearized)If quantifying; otherwise default.
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
10.060Elution of Isomers/Impurities
10.195Wash Step
12.095End Wash
12.15Re-equilibration
16.05End Run
Workflow Diagram

Workflow Sample Sample Prep Dissolve in 10% ACN/Water Filter Filtration 0.2 µm PTFE Sample->Filter LC LC Separation High pH (10.5) Gradient Filter->LC Detector Detection CAD (Nebulization) LC->Detector Data Data Analysis Integrate Cis/Trans Peaks Detector->Data

Figure 2: Step-by-step analytical workflow.[3]

Scientific Validation & Troubleshooting

System Suitability Testing (SST)

Before routine analysis, ensure the system meets these criteria:

  • Resolution (

    
    ):  > 2.0 between cis and trans isomers.
    
  • Tailing Factor: < 1.2 for the main peak.

  • Precision: %RSD < 2.0% for peak area (n=5 injections).

Isomer Identification

Without standards, how do you identify cis vs. trans?

  • General Rule: In Reversed-Phase chromatography, the isomer with the larger hydrophobic surface area typically elutes later. For 1,3-disubstituted cyclobutanes, the cis isomer often exhibits intramolecular hydrogen bonding (if functional groups allow) or a more compact shape, often eluting earlier than the trans isomer.

  • Confirmation: Use LC-MS (Q-TOF or Orbitrap) in positive mode (

    
    ). Both isomers will have identical Mass-to-Charge ratios (m/z ~156 or ~184 depending on substitution), confirming they are isomers and not distinct impurities.
    
Troubleshooting Guide
  • High Background Noise (CAD): Ammonium bicarbonate quality is critical. Use "LC-MS grade" reagents. Old buffers release ammonia, changing pH and causing baseline drift. Prepare fresh buffers daily.

  • Peak Broadening: Ensure the sample diluent matches the initial mobile phase (5% ACN). Dissolving in 100% ACN will cause "solvent effect" peak distortion for early eluting polar amines.

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of high pH stable columns for the separation of basic compounds. Journal of Chromatography A.

  • Thermo Fisher Scientific. (2021). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.[4] Application Note.

  • Agilent Technologies. (2014). Use of Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development.[1]

  • PubChem. 3-(3,3-Dimethylpiperidin-1-yl)cyclobutan-1-ol Compound Summary. National Library of Medicine.

  • BenchChem. Purification of Cyclobutane Isomers by Chromatography. Technical Guide.

Sources

Comparative Guide: Cyclobutane vs. Cyclopentane Piperidine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Geometry of Selectivity

In the optimization of piperidine-based pharmacophores, the choice between a cyclobutane and a cyclopentane moiety is rarely a trivial substitution. It is a decision between rigidification and induced fit .

While both rings are saturated lipophilic spacers, they occupy distinct chemical spaces. Cyclobutane (C4) offers a high-energy, "puckered" conformation that can lock exit vectors and reduce metabolic liability through steric bulk. Cyclopentane (C5), conversely, exists in a dynamic "envelope" conformation, offering greater entropic freedom to maximize Van der Waals contacts but often at the cost of higher lipophilicity and metabolic vulnerability.

This guide analyzes the bioactivity, physicochemical profiles, and synthetic logic of these two scaffolds, supported by experimental data and validated protocols.

Structural & Conformational Analysis

To understand bioactivity differences, we must first quantify the spatial presentation of substituents.

Cyclobutane: The "Butterfly" Constraint[1]
  • Conformation: Adopts a puckered "butterfly" shape to relieve torsional strain (eclipsing interactions).[1]

  • Dihedral Angle: ~25–30°.

  • Ring Strain: ~26.3 kcal/mol.[2]

  • Medicinal Impact: The high strain energy creates a rigid scaffold. Substituents are projected at distinct angles (pseudo-equatorial/pseudo-axial) that do not interconvert readily compared to C5. This is ideal for pre-organizing a ligand to minimize the entropic penalty of binding (

    
    ).
    
Cyclopentane: The "Envelope" Flux[3][4]
  • Conformation: Adopts an "envelope" or "half-chair" shape.

  • Pseudorotation: The ring undergoes rapid pseudorotation (energy barrier < 1 kcal/mol), meaning the "flap" of the envelope moves around the ring.

  • Ring Strain: ~6.2 kcal/mol.

  • Medicinal Impact: The flexibility allows the ring to mold into hydrophobic pockets (Induced Fit). However, this flexibility can result in a higher entropic penalty upon binding if the protein requires a specific frozen conformation.

Visualization: Conformational Decision Logic

The following diagram illustrates the decision process for selecting between these rings based on structural requirements.

ScaffoldSelection Start Piperidine Optimization Need Lipophilic Spacer Constraint Is the Binding Pocket Narrow/Rigid? Start->Constraint Metabolism Is Oxidative Metabolism a Liability? Constraint->Metabolism No (Pocket is Large) C4_Decision Select CYCLOBUTANE Constraint->C4_Decision Yes (Need Rigidification) Metabolism->C4_Decision Yes (High Clearance) C5_Decision Select CYCLOPENTANE Metabolism->C5_Decision No (Need Potency) C4_Mech Mechanism: 1. Puckered 'Butterfly' Shape 2. Fixed Exit Vectors 3. Steric Metabolic Block C4_Decision->C4_Mech C5_Mech Mechanism: 1. Envelope Pseudorotation 2. Maximize VdW Contacts 3. Flexible Induced Fit C5_Decision->C5_Mech

Figure 1: Decision logic for scaffold selection based on binding pocket topology and metabolic stability requirements.

Comparative Bioactivity Data[5][6]

The following data summarizes the impact of ring size on bioactivity in two distinct pharmacological contexts: NMDA Receptor Antagonism (Phencyclidine analogs) and CCR5 Antagonism (Spiro-piperidines).

Case Study A: NMDA Receptor Affinity (PCP Analogs)

In this classic SAR study, the size of the cycloalkyl ring fused to the piperidine significantly alters binding affinity (


) and in vivo potency.
Analog Ring SizeStructure

(nM) [NMDA]
Relative Potency (In Vivo)Interpretation
Cyclobutane PCP-C42,400LowRing is too small/rigid to fill the hydrophobic pocket; poor orbital overlap.
Cyclopentane PCP-C5280ModerateImproved fit, but lacks the perfect chair conformation of cyclohexane.
Cyclohexane PCP (Ref)60High (1.0)Optimal fit (Chair); "Goldilocks" zone of steric bulk.
Cycloheptane PCP-C785Very LowSteric clash in vivo; high lipophilicity leads to non-specific binding.

Data synthesized from McQuinn et al. and related SAR studies on aryl-cycloalkyl-amines.

Case Study B: Spirocyclic Piperidines (CCR5/Chemokine Antagonists)

Modern drug design often uses spiro-fusion to lower LogP while maintaining


 character ("Escape from Flatland").
PropertySpiro[3.5]nonane (Cyclobutane)Spiro[4.5]decane (Cyclopentane)Advantage
cLogP 2.12.6Cyclobutane : Lower lipophilicity improves solubility and LLE (Ligand Lipophilicity Efficiency).
Metabolic Stability High (

min)
Moderate (

min)
Cyclobutane : The strained ring is less prone to P450 hydroxylation than the flexible cyclopentane.
Solubility > 100

M
~ 25

M
Cyclobutane : Reduced hydrophobic surface area.

Experimental Protocols

To validate these differences in your own program, use the following standardized protocols.

Protocol 1: Competitive Radioligand Binding Assay

Purpose: To determine the affinity (


) of your cyclobutane vs. cyclopentane analogs for a GPCR target (e.g., hH3R or CCR5).

Reagents:

  • Membrane prep from CHO cells expressing target receptor.

  • Radioligand (e.g.,

    
    -N-methylhistamine for H3R).
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Workflow:

  • Preparation: Dilute test compounds in DMSO (10-point serial dilution, 10

    
    M to 0.1 nM).
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Test Compound.
      
    • 50

      
      L Radioligand (
      
      
      
      concentration).
    • 100

      
      L Membrane Suspension (5-10 
      
      
      
      g protein/well).
  • Equilibrium: Incubate at 25°C for 60 minutes (shaking).

  • Termination: Harvest via rapid vacuum filtration onto GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count in a MicroBeta counter.

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Total Binding vs. Non-Specific Binding: NSB (defined by excess cold ligand) should be < 10% of Total Binding.

Protocol 2: Synthesis of Spiro-Piperidine Scaffolds

Purpose: General synthetic logic for accessing the spiro[3.5] (cyclobutane) vs spiro[4.5] (cyclopentane) cores.

Step-by-Step Logic:

  • Starting Material: N-Boc-4-piperidone.

  • Double Alkylation (The Divergent Step):

    • For Cyclobutane: React with 1,3-dibromopropane using NaH or LiHMDS in THF.

    • For Cyclopentane: React with 1,4-dibromobutane under identical conditions.

    • Note: Cyclobutane formation is kinetically slower and may require higher temperatures due to ring strain.

  • Functionalization: Deprotect Boc (TFA/DCM) and couple to desired pharmacophore.

Mechanistic Workflow: Assay & Analysis

The following diagram details the experimental workflow to differentiate the bioactivity of these analogs.

BioassayWorkflow Synthesis Synthesize Analogs (C4 vs C5) PhysChem Physicochemical Screen (LogP, Sol, Microsomal Stability) Synthesis->PhysChem Binding Binding Assay (Ki) Target Engagement PhysChem->Binding Pass QC Functional Functional Assay (cAMP/Ca2+) Agonist vs Antagonist Binding->Functional Ki < 100 nM Analysis Data Analysis Calculate Ligand Efficiency (LE) Functional->Analysis Analysis->Synthesis SAR Iteration (Optimize Ring Size)

Figure 2: Screening cascade for evaluating piperidine analogs.

Conclusion

When comparing cyclobutane and cyclopentane piperidine analogs, the data suggests a clear dichotomy:

  • Choose Cyclobutane (Spiro[3.5]) when:

    • You need to lower lipophilicity (LogP) and improve metabolic stability.

    • The binding pocket is narrow, requiring a rigid, puckered vector to avoid steric clashes.

    • You aim to "freeze" a bioactive conformation to minimize entropic penalties.

  • Choose Cyclopentane (Spiro[4.5]) when:

    • The binding pocket is large or essentially hydrophobic, requiring the "envelope" flexibility to maximize non-specific Van der Waals contacts.

    • Slightly higher lipophilicity is acceptable to drive membrane permeability.

Final Recommendation: For modern lead optimization, the cyclobutane scaffold often provides superior Ligand Lipophilicity Efficiency (LLE), making it the preferred starting point for "Escaping Flatland" in piperidine drug design.

References

  • McQuinn, R. L., et al. (1981). "Structure-activity relationships of the cycloalkyl ring of phencyclidine." Journal of Medicinal Chemistry, 24(12), 1429-1432.

  • Kemp, H. (2022). "Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry." University of York Theses.

  • Wuitschik, G., et al. (2010). "Spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters. (General reference for spiro-properties).
  • BenchChem. (2025). "A Comparative Guide to the Biological Activity of 1-Piperidinepentanoic Acid and Its Analogues."

  • Rehse, K., & Ehlert, D. (1995). "Conformation-activity relationships of spiro-piperidines." Archiv der Pharmazie.

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A Comparative Guide to the Structural Elucidation of Novel Piperidine-Substituted Cyclobutanol Scaffolds: A Methodological Overview

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional architecture is a cornerstone of rational drug design and development. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of novel chemical entities, using the hypothetical compound 3-(piperidin-4-yl)cyclobutan-1-ol HCl (CAS 2770358-86-4) as a representative example of a promising, yet uncharacterized, small molecule scaffold.

While, to the best of our knowledge, no public X-ray crystallography, Nuclear Magnetic Resonance (NMR), or Mass Spectrometry (MS) data exists for this specific compound, this guide will serve as a methodological framework. It will detail the application and comparative strengths of these techniques for this class of molecules, providing the in-depth technical insights required for researchers embarking on the characterization of similar novel compounds.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the undisputed gold standard for determining the absolute three-dimensional structure of a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as the packing of molecules in the crystal lattice. For a molecule like 3-(piperidin-4-yl)cyclobutan-1-ol HCl, this technique would definitively establish the stereochemistry of the cyclobutane and piperidine rings and the spatial relationship between them.

Hypothetical X-ray Crystallography Workflow

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and expertise.

Diagram of the X-ray Crystallography Workflow

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 3-(piperidin-4-yl)cyclobutan-1-ol HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods, Patterson Function) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation (e.g., checkCIF) Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Table 1: Comparison of Structural Elucidation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Information Provided Absolute 3D structure, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, dynamic information in solutionMolecular weight, elemental composition, fragmentation patternsTheoretical 3D structure, conformational analysis, electronic properties
Sample State Crystalline solidSolution or solid-stateGas phase (ions)In silico
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanogramsN/A
Key Advantage Unambiguous structural determinationProvides information on solution-state conformation and dynamicsHigh sensitivity and ability to determine molecular formulaCan predict structures and properties of unknown or unstable compounds
Key Limitation Requires a suitable single crystal, which can be difficult to growComplex spectra for larger molecules, does not provide absolute 3D structure directlyDoes not provide direct 3D structural informationPredictions must be validated by experimental data

Orthogonal Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing rich information about the chemical environment of each atom.[1][2] For 3-(piperidin-4-yl)cyclobutan-1-ol HCl, a suite of NMR experiments would be crucial for confirming the connectivity and determining the relative stereochemistry.

Key NMR Experiments for Structural Elucidation
  • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming which protons are adjacent to each other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is vital for determining stereochemistry.

Diagram of NMR-based Structural Elucidation

nmr_elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlation) C13_NMR->HSQC Connectivity Molecular Connectivity COSY->Connectivity HSQC->Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Connectivity NOESY NOESY (¹H-¹H Spatial Proximity) Stereochemistry Relative Stereochemistry NOESY->Stereochemistry

Caption: Interplay of various NMR experiments for structure determination.

Complementary Insights: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy and sensitivity.[3][4][5] For a novel compound like 3-(piperidin-4-yl)cyclobutan-1-ol HCl, high-resolution mass spectrometry (HRMS) would be the first step to confirm its molecular formula.

Mass Spectrometry Techniques for Structural Information
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like our target compound, typically yielding the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the parent ion to generate a characteristic fragmentation pattern, which can provide valuable clues about the molecule's structure.

In Silico Corroboration: Computational Modeling

Computational chemistry provides a powerful means to predict and rationalize the three-dimensional structure and properties of molecules.[6][7][8] In the absence of experimental data, computational methods can be used to generate plausible conformations of 3-(piperidin-4-yl)cyclobutan-1-ol and predict their relative energies.

Common Computational Approaches
  • Density Functional Theory (DFT): A quantum mechanical method that provides a good balance between accuracy and computational cost for predicting molecular geometries, energies, and spectroscopic properties.

  • Molecular Mechanics (MM): A classical mechanics-based approach that is computationally less expensive and suitable for exploring the conformational landscape of flexible molecules.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Crystallography
  • Crystal Growth:

    • Dissolve the purified 3-(piperidin-4-yl)cyclobutan-1-ol HCl in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).

    • Employ slow evaporation, vapor diffusion with an anti-solvent (e.g., diethyl ether, hexane), or slow cooling of a saturated solution to promote the growth of single crystals.

  • Data Collection:

    • Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm).

    • Mount the crystal on a goniometer head and place it on the X-ray diffractometer.

    • Collect diffraction data at a controlled temperature (often 100 K to minimize thermal motion).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges.

  • Validation:

    • Validate the final structure using software like checkCIF to ensure its quality and consistency with crystallographic standards.

Protocol 2: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 3-(piperidin-4-yl)cyclobutan-1-ol HCl in a deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • Process and analyze the spectra to assign all proton and carbon signals.

    • Use the correlations from the 2D spectra to establish the connectivity and relative stereochemistry of the molecule.

Protocol 3: High-Resolution Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition:

    • Infuse the sample into a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) equipped with an ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform MS/MS analysis on the parent ion to obtain a fragmentation spectrum.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern to gain insights into the molecular structure.

Conclusion

The definitive structural elucidation of a novel compound such as 3-(piperidin-4-yl)cyclobutan-1-ol HCl necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the ultimate proof of structure, its feasibility is contingent on obtaining high-quality crystals. NMR spectroscopy serves as a powerful and indispensable tool for determining connectivity and stereochemistry in solution, while mass spectrometry confirms the molecular formula and provides fragmentation clues. Computational modeling offers a valuable predictive and corroborative tool. By integrating the data from these complementary techniques, researchers can confidently and accurately characterize novel molecular entities, paving the way for their further development in various scientific disciplines.

References

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.
  • Gao, W., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6549.
  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686.
  • da Silva, J. B. P., & de Souza, R. O. M. A. (2019). COMPUTATIONAL STUDY OF ORGANIC COMPOUNDS – AN APPLICATION FOR LEARNING IN CHEMISTRY. Revista Mundi, 4(2), 522-536.
  • McGregor, P. A., et al. (2005). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). Acta Crystallographica Section B: Structural Science, 61(4), 433-438.
  • Saify, Z. S., et al. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 36(6), 1145-1151.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224.
  • St-Gelais, A., & Baril-Robert, F. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
  • Monti, S. (2008). Computational Organic Chemistry. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
  • Georganics. (2021).
  • Swinburne University of Technology. (2023).

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A Comparative Guide to Elemental Analysis Specifications for 3-(piperidin-4-yl)cyclobutan-1-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of elemental analysis methodologies for 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride (HCl), a crucial building block in modern drug development. For researchers, scientists, and drug development professionals, ensuring the elemental purity and stoichiometric integrity of such intermediates is not merely a quality control step; it is fundamental to the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] This document moves beyond standard protocols to explain the causality behind methodological choices, offering a self-validating framework for the comprehensive elemental characterization of this compound.

Foundational Specifications: Theoretical Elemental Composition

Before any analysis, the theoretical elemental composition of the target molecule must be established. This serves as the absolute benchmark against which all experimental results are measured. The chemical formula for 3-(piperidin-4-yl)cyclobutan-1-ol HCl is C₉H₁₈ClNO, with a molecular weight of 191.70 g/mol .[3]

Table 1: Theoretical Elemental Composition of 3-(piperidin-4-yl)cyclobutan-1-ol HCl

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.019108.0956.38%
HydrogenH1.0081818.1449.46%
ChlorineCl35.45135.4518.49%
NitrogenN14.01114.017.31%
OxygenO16.00116.008.35%

This theoretical composition is the gold standard for purity assessment. Significant deviation from these values in experimental analysis indicates the presence of impurities, residual solvents, or incorrect stoichiometry.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete elemental profile. A robust analysis strategy for a pharmaceutical intermediate like 3-(piperidin-4-yl)cyclobutan-1-ol HCl requires a dual focus:

  • Bulk Composition Analysis: To confirm the identity and stoichiometric purity of the compound by quantifying its major constituent elements (C, H, N, O, Cl).

  • Trace Elemental Impurity Analysis: To detect and quantify potentially toxic elemental impurities, often derived from catalysts or manufacturing processes, which are regulated under stringent guidelines such as ICH Q3D and USP <232>.[4][5][6]

The following sections compare the primary techniques best suited for these two critical objectives.

cluster_0 Analytical Strategy for 3-(piperidin-4-yl)cyclobutan-1-ol HCl cluster_1 Goal 1: Bulk Composition Verification cluster_2 Goal 2: Trace Impurity Quantification Sample Test Sample CHN CHN Combustion Analysis (for C, H, N) Sample->CHN IC Ion Chromatography (for Cl⁻) Sample->IC ICPMS ICP-MS (per USP <232>) Sample->ICPMS Report Comprehensive Purity & Safety Report CHN->Report IC->Report ICPMS->Report

Caption: Integrated workflow for elemental analysis.

Comparative Analysis of Key Methodologies

The selection of an analytical technique is dictated by the specific question being asked—are we verifying the formula or searching for minute contaminants?

For Bulk Composition: Combustion Analysis and Ion Chromatography

Combustion (CHN) Analysis is the definitive method for determining the mass percentages of carbon, hydrogen, and nitrogen. The technique operates on the principle of dynamic flash combustion, where the sample is burned in a furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[7]

  • Expertise & Causality: This method is chosen for its high precision and accuracy for major elements. For a compound like ours, it directly validates the organic backbone of the molecule. An accepted result (typically within ±0.4% of the theoretical value) provides high confidence in the compound's identity and the absence of significant organic impurities.[8]

Ion Chromatography (IC) is the superior choice for quantifying the chloride (Cl⁻) counter-ion. It separates ions based on their affinity for an ion-exchange resin, providing a highly accurate and interference-free measurement of the hydrochloride component.

  • Expertise & Causality: While other methods can detect chlorine, IC is specific to the ionic chloride form, which is critical for confirming the correct salt formation. This is essential because the salt form dictates many of a drug's physicochemical properties, such as solubility and stability.[9][10]

For Trace Impurities: Inductively Coupled Plasma (ICP)

For ensuring the safety of pharmaceutical ingredients, quantifying trace elemental impurities is mandatory.[1][6] The United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) recommend plasma-based techniques for this purpose.[11][12]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for this task. The sample is introduced into an argon plasma torch, which reaches temperatures up to 10,000 K, efficiently atomizing and ionizing the elements.[13] These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[4][13]

  • Expertise & Causality: ICP-MS is selected for its unparalleled sensitivity and multi-element capability.[14] It can simultaneously screen for the entire range of Class 1 (e.g., As, Cd, Hg, Pb), Class 2 (e.g., Co, V, Ni), and other elemental impurities specified in the ICH Q3D guidelines.[4][12] This comprehensive screening is impossible with less sensitive techniques like Flame Atomic Absorption Spectrometry (FAAS).[11][15]

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a viable alternative. It uses the same plasma source but measures the characteristic wavelengths of light emitted by the excited atoms as they return to their ground state.[1][11] While robust, its detection limits are typically 100 to 10,000 times higher than ICP-MS, making it suitable for less stringent applications but potentially insufficient for detecting the low limits required for Class 1 elements.[11]

For Screening: X-Ray Fluorescence (XRF)

X-Ray Fluorescence (XRF) is a non-destructive technique where the sample is irradiated with X-rays, causing its constituent elements to emit characteristic secondary (or fluorescent) X-rays.[16]

  • Expertise & Causality: XRF is not a primary validation tool for organic compounds because it is not suited for identifying molecules and has poor sensitivity for light elements like C, H, N, and O.[17][18] However, it can serve as a rapid, preliminary screening tool for the presence of heavy metal contamination or to confirm the presence of chlorine without sample destruction. A positive finding would then necessitate quantitative analysis by a primary technique like ICP-MS.

Table 2: Performance Comparison of Elemental Analysis Techniques

TechniquePrimary Use CaseDetectable ElementsTypical LODKey AdvantageKey Limitation
CHN Analysis Bulk CompositionC, H, N, S~0.1%High precision for confirming empirical formula.[19]Limited to a few elements; not for metals.
Ion Chromatography Counter-Ion QuantificationAnions (Cl⁻), Cationsppm-ppbHigh specificity for ionic species.Only analyzes ions in solution.
ICP-MS Trace Impurity QuantificationMost of the periodic tableppt-ppbExtremely high sensitivity; regulatory-endorsed.[13][20]Higher cost; potential for polyatomic interferences.[21]
ICP-OES Elemental Analysis>70 elementsppmRobust and less prone to interferences than ICP-MS.[1]Insufficient sensitivity for some regulated impurities.[11]
XRF Rapid ScreeningElements from Na to UppmNon-destructive; minimal sample prep.[18]Matrix effects; poor performance for light elements.[17][22]

Validated Experimental Protocols

Trustworthiness in analysis stems from robust, self-validating protocols. The following are condensed methodologies for the primary techniques.

Protocol: CHN Analysis for Bulk Composition
  • Sample Preparation: Accurately weigh 1-3 mg of the 3-(piperidin-4-yl)cyclobutan-1-ol HCl sample into a tin container. The sample must be homogenous and dry.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide) to establish response factors.

  • Analysis: The sample is dropped into a high-temperature (≈950 °C) combustion reactor with a pulse of pure oxygen.

  • Separation & Detection: The resulting gases (N₂, CO₂, H₂O) are passed through a reduction furnace, separated on a GC column, and quantified by a thermal conductivity detector (TCD).[7]

  • Data Evaluation: The software calculates the weight percentages of C, H, and N.

  • Acceptance Criteria: The mean experimental values from triplicate analyses must be within ±0.4% of the theoretical values calculated in Table 1.

Protocol: Trace Metal Analysis by ICP-MS (Following USP <233>)
  • Sample Preparation (Closed-Vessel Microwave Digestion): a. Accurately weigh approximately 0.4 g of the sample into a clean, acid-leached microwave digestion vessel.[12] b. Add a mixture of concentrated nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 1 mL). This combination is effective for digesting organic matrices and stabilizing key elements.[23] c. Spike separate samples with known concentrations of the target elements (e.g., at 50% and 150% of the permitted daily exposure limit) for accuracy validation.[6] d. Seal the vessels and perform microwave digestion using a validated temperature program. This ensures complete digestion while preventing the loss of volatile elements like mercury.[12] e. After cooling, dilute the digestate to a final volume (e.g., 50 mL) with ultrapure deionized water. The final matrix should be around 2% HNO₃.

  • Instrument Setup & Calibration: a. Use an ICP-MS equipped with a collision/reaction cell to minimize polyatomic interferences (e.g., using helium or ammonia gas).[12][24] b. Prepare a multi-element calibration curve using certified standards in a matrix matching the samples. c. Add an internal standard solution online (containing elements like Sc, Y, Bi) to correct for matrix effects and instrument drift.[12]

  • Analysis & Validation: a. Analyze the blank, calibration standards, and sample solutions. b. Specificity: The method must be able to unequivocally assess each target element in the presence of other components. c. Accuracy: The recovery of the spiked samples must be within 70% to 150%.[6] d. Precision: The relative standard deviation (%RSD) of at least six independent sample preparations should not exceed 20%.

  • Data Evaluation: Quantify the concentration of each elemental impurity against its specific limit as defined in USP <232> / ICH Q3D.

cluster_0 ICP-MS Principle of Operation Sample 1. Sample Introduction (Liquid Aerosol) Plasma 2. Argon Plasma (10,000 K) (Atomization & Ionization) Sample->Plasma Interface 3. Interface Cones (Ion Sampling) Plasma->Interface MassSpec 4. Mass Spectrometer (Ion Separation by m/z) Interface->MassSpec Detector 5. Detector (Ion Counting) MassSpec->Detector Result 6. Elemental Concentration (ppb, ppt) Detector->Result

Caption: Simplified workflow of an ICP-MS system.

Conclusion and Recommendations

For the comprehensive elemental characterization of 3-(piperidin-4-yl)cyclobutan-1-ol HCl, a singular analytical approach is insufficient. A scientifically sound and defensible specification relies on an integrated strategy:

  • Primary Identification and Purity: Employ CHN Combustion Analysis and Ion Chromatography to rigorously confirm the empirical formula and the correct stoichiometry of the hydrochloride salt. The results must align closely with the theoretical values.

  • Safety and Contaminant Control: Utilize ICP-MS following a validated method (as per USP <233>) to quantify trace elemental impurities. This is non-negotiable for meeting global regulatory standards for pharmaceutical ingredients.

By combining these methodologies, researchers and drug developers can establish a complete and trustworthy elemental profile, ensuring the quality and safety of this critical chemical intermediate and the integrity of the subsequent API.

References

  • ICP-MS is Applied in Pharmaceutical Quality Control - Drawell. (2025).
  • ICP MS Detection for HPLC Analyses of Pharmaceutical Products | LCGC International.
  • Elemental Impurity Analysis | Pharmaceutical Technology. (2025).
  • ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry | Lucideon.
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - Analytik Jena.
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) For Trace Element Analysis.
  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2 - Shimadzu.
  • Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample? | ResearchGate. (2020).
  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers.
  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study - SciSpace.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek.
  • Analytical Methods for Elemental Impurities in Pharmaceuticals - Alfa Chemistry.
  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent. (2021).
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021).
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> | Spectroscopy Online. (2023).
  • XRF Testing - Enviropass. (2023).
  • PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY | Journal of Chemistry and Technologies. (2018).
  • Comparison of Elemental Analysis Techniques - Measurlabs. (2023).
  • Portable X-ray Fluorescence Analysis of Organic Amendments - Encyclopedia.pub. (2022).
  • 3-(Piperidin-4-yl)cyclobutan-1-olhydrochloride - CAS 2770358-86-4.
  • Better Together: XRF and XRD - Thermo Fisher Scientific. (2025).
  • Elemental Analysis CHNS (O) - Auriga Research. (2025).
  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH.
  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants - Scholars Crossing.
  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015).
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Safety Operating Guide

Personal protective equipment for handling 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride Audience: Researchers, scientists, and drug development professionals.

Introduction: The Precautionary Principle

As a Senior Application Scientist, I often see researchers underestimate "building blocks" like 3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride . While not as notoriously toxic as warheads or cytotoxins, this compound presents a specific hazard profile typical of secondary amine hydrochloride salts: it is likely hygroscopic , irritating to mucous membranes , and capable of generating fine, respirable dust during weighing.

Because specific toxicological data (LD50, OEL) is often proprietary or absent for this specific intermediate, this guide utilizes Occupational Exposure Banding (OEB) logic. We default to OEB 3 (Potent/Hazardous) protocols to ensure a self-validating safety margin.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The hydrochloride salt moiety implies acidity upon contact with moisture (sweat/mucosa), while the piperidine ring suggests potential sensitization.

Hazard CategoryLikely GHS Classification (Derived)Operational Risk
Inhalation STOT SE 3 (H335) : May cause respiratory irritation.[1][2][3]High. Dry HCl salts form electrostatic dust that lingers in the breathing zone.
Skin Contact Skin Irrit. 2 (H315) : Causes skin irritation.[1][2][3]Moderate. Hygroscopic dust reacts with sweat to form acidic residues on skin.
Eye Contact Eye Irrit.[1][2][3][4][5][6][7] 2A (H319) : Causes serious eye irritation.[1][3]High. Fine particulates can bypass standard safety glasses if gaps exist.
Ingestion Acute Tox. 4 (H302) : Harmful if swallowed.[1][2][3][4][5][6]Low (assuming standard hygiene), but cross-contamination is a risk.
PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. PPE must scale with the energy and potential for aerosolization of the task.

PPE ComponentTask A: Storage & Transport (Closed Containers)Task B: Weighing & Dispensing (Open Handling - Solid)Task C: Solubilization & Reaction (Liquid Phase)Scientific Rationale
Respiratory None required.[7]N95 / P100 (if outside hood) OR Fume Hood (Sash <18").Fume Hood required.Salts generate invisible PM2.5 dust. Engineering controls (Hood) are primary; respirators are secondary.
Hand Protection Single Nitrile Gloves (4 mil).Double Nitrile Gloves (Outer: 4-8 mil; Inner: 4 mil).Chemical Resistant Gloves (Nitrile or Neoprene).Double gloving provides a visual breach indicator and prevents permeation during the high-contact weighing phase.
Eye Protection Safety Glasses with side shields.[3]Chemical Goggles (indirect vent) or Face Shield.Safety Glasses with side shields.Goggles prevent airborne dust from entering the eye from the top or bottom—glasses cannot guarantee this.
Body Protection Standard Lab Coat.Lab Coat + Disposable Tyvek Sleeves .Standard Lab Coat (Cotton/Poly blend).Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure to dust.
Operational Protocol: Step-by-Step

This protocol uses a Self-Validating System : every step includes a check to confirm safety before proceeding.

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Check the fume hood monitor. Face velocity must be 80–100 fpm .

    • Validation: Hold a Kimwipe at the sash opening; it should be pulled inward at a 45° angle.

  • Static Control: Amine salts are static-prone. Place an ionizing bar or anti-static gun near the balance.

    • Why? Static repulsion causes particles to "jump" out of spatulas, contaminating the bench.

Phase 2: Weighing (The Critical Step)
  • Don PPE: Put on double gloves and Tyvek sleeves.

  • Tare Vessel: Place the receiving vessel (flask) inside the hood.

  • Transfer: Open the source container only inside the hood. Use a disposable antistatic spatula.

  • Decontamination: Before removing the flask, wipe the exterior with a damp Kimwipe (water/methanol) to remove invisible dust.

    • Validation: The wipe should show no yellowing or residue.

Phase 3: Solubilization
  • Solvent Addition: Add solvent (e.g., DCM, Methanol) slowly.

    • Note: HCl salts may release a small exotherm upon dissolving.

  • Waste Segregation: Dispose of the Kimwipes and spatula as Solid Hazardous Waste .

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points for handling this compound, specifically focusing on the "Dust Control" loop which is often neglected.

SafetyProtocol cluster_waste Disposal Decision Start Start: Handling 3-(piperidin-4-yl)cyclobutan-1-ol HCl CheckState Check Physical State Start->CheckState Solid Solid (Powder/Crystal) CheckState->Solid Liquid Solution/Reaction Mix CheckState->Liquid HoodCheck Verify Fume Hood (Face Velocity > 80 fpm) Solid->HoodCheck StandardPPE Standard PPE (Single Gloves, Glasses) Liquid->StandardPPE StaticCheck Is Static Present? HoodCheck->StaticCheck Ionizer Use Anti-Static Gun/Bar StaticCheck->Ionizer Yes Weighing Weighing (Double Gloves + Sleeves) StaticCheck->Weighing No Ionizer->Weighing WipeDown Wet Wipe Container Exterior Weighing->WipeDown Reaction Proceed to Reaction WipeDown->Reaction StandardPPE->Reaction Waste Waste Generation Reaction->Waste SolidWaste Solid Waste (Incineration) Waste->SolidWaste Wipes/Spatulas LiquidWaste Halogenated Organic Waste Waste->LiquidWaste Solvents

Caption: Operational workflow emphasizing the "Static Check" loop to prevent aerosolization of the hydrochloride salt.

Emergency Response & Disposal
Accidental Release (Spill)
  • Solid Spill: Do NOT dry sweep. This generates dust.[2][5]

    • Cover spill with wet paper towels (dampened with water) to prevent dust.

    • Scoop up the wet slurry.

    • Clean area with 1% Sodium Bicarbonate solution (neutralizes the HCl salt).

  • Skin Exposure:

    • Wash immediately with soap and water for 15 minutes.[4]

    • Why? The HCl moiety can cause delayed chemical burns if moisture (sweat) activates it under a watch strap or ring.

Disposal Considerations
  • Classification: Nitrogen-containing organic halogen.

  • Method: High-temperature incineration.

  • Protocol:

    • Solids: Segregate into "Solid Hazardous Waste" (do not mix with general trash).

    • Liquids: Dispose in "Halogenated Organic Waste" streams due to the hydrochloride/chloride content.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8][9] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure Banding. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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